Product packaging for Pyridoxine-d5(Cat. No.:CAS No. 688302-31-0)

Pyridoxine-d5

Cat. No.: B025862
CAS No.: 688302-31-0
M. Wt: 174.21 g/mol
InChI Key: LXNHXLLTXMVWPM-WNWXXORZSA-N
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Description

Pyridoxine-d5, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 174.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B025862 Pyridoxine-d5 CAS No. 688302-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNHXLLTXMVWPM-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574085
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688302-31-0
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Pyridoxine-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxine-d5, a deuterated analog of Pyridoxine (Vitamin B6). This document details its chemical structure, properties, synthesis, and analytical methodologies, making it a valuable resource for professionals in research and drug development.

Introduction to this compound

This compound is a stable isotope-labeled version of pyridoxine, a crucial member of the Vitamin B6 family. In this compound, five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in various scientific applications, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can influence the metabolic pathways of the molecule, a phenomenon known as the kinetic isotope effect. This property allows researchers to trace the metabolic fate of pyridoxine and to modulate its pharmacokinetic profile.[1] this compound is commonly used as an internal standard in analytical methods, such as mass spectrometry, to ensure accurate quantification of unlabeled pyridoxine in complex biological matrices.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of five deuterium atoms. The deuteration pattern is a key feature of this molecule.

The chemical structure of this compound is detailed below:

Figure 1. Chemical structure of this compound.
Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₈H₆D₅NO₃[2][3][4]
Molecular Weight 174.21 g/mol [2][3][4][5]
Exact Mass 174.1053[3]
CAS Number 688302-31-0[2][3][4][5]
Synonyms Pyridoxol-d5, Vitamin B6-d5[1][2][4]
Isotopic Purity Typically >98 atom % D
Melting Point 146 °C[5]
Solubility Soluble in water[2]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of this compound, compiled from various sources.

Synthesis of this compound

A common method for the synthesis of deuterated pyridoxine involves a base-catalyzed hydrogen-deuterium exchange reaction. The following protocol is a generalized procedure based on literature descriptions.

Objective: To introduce five deuterium atoms into the pyridoxine molecule.

Materials:

  • Pyridoxine hydrochloride

  • Deuterium oxide (D₂O)

  • A suitable base (e.g., sodium deuteroxide in D₂O)

  • Anhydrous solvent (e.g., deuterated methanol) for workup

  • Acid for neutralization (e.g., DCl in D₂O)

Procedure:

  • Dissolution: Dissolve Pyridoxine hydrochloride in an excess of deuterium oxide (D₂O).

  • Basification: Add a solution of a strong base in D₂O (e.g., sodium deuteroxide) to the reaction mixture to facilitate the exchange of acidic protons with deuterium. The protons on the hydroxymethyl groups and the methyl group at the 2-position are targeted for exchange.

  • Heating: Heat the reaction mixture under reflux for a specified period to ensure complete exchange. The reaction progress can be monitored by techniques like NMR spectroscopy by observing the disappearance of the corresponding proton signals.

  • Neutralization: After the exchange is complete, cool the reaction mixture and neutralize it with an acid solution prepared in D₂O (e.g., DCl).

  • Purification: The deuterated product, this compound, can be isolated and purified by crystallization from a suitable solvent system. Further purification can be achieved by recrystallization or chromatographic techniques if necessary.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of this compound. The most common methods are detailed below.

HPLC is a widely used technique for the analysis of pyridoxine and its derivatives.

  • Principle: Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detection is commonly used, with the wavelength set around 290 nm.

  • Example Protocol:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A mixture of a phosphate buffer (pH adjusted) and methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 290 nm.

LC-MS and LC-MS/MS are powerful techniques for the sensitive and specific quantification of this compound, especially in biological samples.

  • Principle: After chromatographic separation by HPLC or UPLC, the analyte is ionized (commonly by electrospray ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides higher specificity by monitoring specific precursor-to-product ion transitions.

  • Internal Standard: this compound itself serves as an excellent internal standard for the quantification of endogenous pyridoxine.

  • Example Protocol (UPLC-MS/MS):

    • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of ammonium formate buffer and acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the specific mass transition for this compound.

GC-MS can also be used for the analysis of pyridoxine, typically after derivatization to increase its volatility.

  • Principle: The sample is derivatized, injected into the gas chromatograph for separation, and then detected by a mass spectrometer.

  • Derivatization: Silylation is a common derivatization method for compounds containing hydroxyl groups, such as pyridoxine.

  • Example Protocol:

    • Column: A capillary column suitable for the analysis of derivatized compounds.

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

NMR spectroscopy is a primary tool for the structural elucidation and confirmation of deuteration in this compound.

  • ¹H NMR: The absence of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration reaction.

  • ¹³C NMR: The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and a shift in their resonance frequency.

  • ²H NMR: A deuterium NMR spectrum will show signals corresponding to the incorporated deuterium atoms.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from the synthesis of this compound to its application in analytical studies.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization & Application Pyridoxine Pyridoxine Deuteration Base-Catalyzed H-D Exchange Pyridoxine->Deuteration Purification Purification (Crystallization/Chromatography) Deuteration->Purification Pyridoxine_d5 This compound Purification->Pyridoxine_d5 Characterization Structural Confirmation (NMR, MS) Pyridoxine_d5->Characterization Application Application as Internal Standard Characterization->Application Quantification Quantification of Endogenous Pyridoxine Application->Quantification

Figure 2. General workflow for this compound.

Conclusion

This compound is a vital tool for researchers and scientists in the field of drug development and metabolic research. Its well-defined chemical structure and properties, coupled with established methods for its synthesis and analysis, make it a reliable internal standard and tracer for studying the pharmacokinetics and metabolism of Vitamin B6. This guide provides a foundational understanding of this compound, offering detailed information to support its effective use in a laboratory setting.

References

Physical and chemical properties of Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyridoxine-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated form of Pyridoxine (Vitamin B6). It is intended for use in research and development, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Pyridoxine.[1] The deuterium labels provide a distinct mass difference, making it an ideal internal standard for quantification of natural Pyridoxine in biological samples using mass spectrometry.[2]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 4,5-Bis(hydroxymethyl-d2)-2-(methyl-d3)-3-pyridinol[1]
Synonyms Pyridoxol-d5, Vitamin B6-d5[1][3]
CAS Number 688302-31-0[1][3][4]
Molecular Formula C₈H₆D₅NO₃[1][3]
Molecular Weight 174.21 g/mol [1][3][4]
Accurate Mass 174.1053[1]
Melting Point 146 °C[4]
Appearance White to off-white powder/solid
Purity >95% (as determined by HPLC)[1]
Solubility Soluble in water, DMSO, and dimethyl formamide.[5][6]
Storage Store at -20°C for long-term stability.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5]

Experimental Protocols

The characterization and quantification of this compound involve several standard analytical techniques. The following sections detail the methodologies for key experiments.

Synthesis of this compound

A common method for preparing deuterated Pyridoxine involves base-catalyzed hydrogen-deuterium exchange.

Methodology:

  • N-benzyl pyridoxine is used as a starting material to protect the nitrogen, which can be more readily removed later.[7]

  • Deuterium is introduced into the 2-methyl group via a base-catalyzed exchange reaction in deuterium oxide (D₂O).[7] The progress of the exchange can be monitored using proton NMR by observing the disappearance of the 2-methyl proton signal.[7]

  • Deuterium is inserted into the 5-hydroxymethyl group through the reduction of a suitable precursor acid using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7]

  • Following the exchange and reduction steps, the reaction mixture is neutralized with deuterium chloride.[7]

  • The benzyl protecting group is removed by hydrogenation.[7]

  • The final product, this compound hydrochloride, is purified by crystallization and may be further processed using ion-exchange chromatography to ensure the correct salt form.[7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and its stability over time.

Methodology:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as water or a mobile phase constituent. Calibration standards are prepared by serial dilution.

  • Chromatographic System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile, run in an isocratic or gradient mode.

  • Detection: UV detection is set at a wavelength where Pyridoxine absorbs strongly, such as 291 nm.[6]

  • Analysis: The sample is injected into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. A purity level of >95% is common for this compound.[1]

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Methodology:

  • Sample Preparation: The sample is dissolved in a solvent compatible with the ionization source, such as methanol or water with a small amount of formic acid for LC-MS.

  • Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Pyridoxine.[8]

  • Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺. For this compound, this would be approximately m/z 175, compared to m/z 170 for unlabeled Pyridoxine.[9]

  • Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the deuterated compound and to assess the isotopic distribution, ensuring a high percentage of the d5 species.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and verifying the specific positions of deuterium labeling.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d6).

  • ¹H NMR Analysis: The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium (i.e., the methyl group at position 2 and the hydroxymethyl group at position 5).[7][10]

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting patterns (triplets for -CD₂- and septets for -CD₃) and will have their chemical shifts slightly altered compared to the unlabeled compound.[11]

  • Data Analysis: The spectra are compared to those of unlabeled Pyridoxine to confirm the successful and specific incorporation of deuterium atoms.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to this compound.

General Workflow for Characterization

This diagram outlines the logical steps involved in the synthesis and analytical confirmation of this compound.

General Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start Starting Materials (e.g., N-benzyl pyridoxine) reaction Deuterium Labeling (Base-catalyzed exchange & reduction) start->reaction purification Purification (Crystallization, Chromatography) reaction->purification hplc Purity Analysis (HPLC) purification->hplc ms Identity & Isotopic Purity (MS) purification->ms nmr Structural Confirmation (NMR) purification->nmr final_product Final Product: This compound (>95% Purity) hplc->final_product ms->final_product nmr->final_product

Caption: Logical workflow for the synthesis and characterization of this compound.

Biological Conversion Pathway

Pyridoxine is biologically inactive until it is converted to its active form, Pyridoxal 5'-phosphate (PLP). This compound follows the same metabolic pathway and is used to trace this process.

Biological Conversion of Pyridoxine to Active Coenzyme PLP PN Pyridoxine (PN) or this compound PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Phosphorylation PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP Oxidation enzyme1 Pyridoxal Kinase (PLK) enzyme1->PN enzyme1->PNP enzyme2 Pyridoxine 5'-Phosphate Oxidase (PNPO) enzyme2->PNP enzyme2->PLP

Caption: Metabolic pathway for the activation of Pyridoxine to PLP.[12]

Experimental Workflow for Stability Analysis

This diagram shows the experimental steps for assessing the chemical stability of a Pyridoxine formulation over time using HPLC.

Workflow for HPLC-Based Stability Study prep Prepare Pyridoxine Solution (e.g., 25 mg/mL in vehicle) storage Store Samples under Defined Conditions (e.g., 4°C and 25°C) prep->storage sampling Collect Aliquots at Time Points (Day 0, 7, 14, 28...) storage->sampling sampling->sampling Repeat for each time point analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Calculate Percent Remaining vs. Day 0 analysis->data report Report Stability Profile data->report

Caption: Experimental workflow for a typical stability study of a Pyridoxine solution.[13]

References

Commercial Suppliers and Technical Guide for High-Purity Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Pyridoxine-d5, along with essential technical information for its use in research and development. This compound, a deuterated form of Vitamin B6, serves as a critical internal standard in mass spectrometry-based quantitative analyses, aiding in metabolic flux studies, pharmacokinetic research, and as a tracer in various biological investigations.

Commercial Supplier and Product Specifications

A number of reputable suppliers offer high-purity this compound for research and pharmaceutical development purposes. The following table summarizes key quantitative data for easy comparison. Purity specifications are typically provided on the certificate of analysis with each product batch.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
--INVALID-LINK--This compound (major)688302-31-0C₈H₆D₅NO₃174.21
--INVALID-LINK--This compound688302-31-0C₈H₆D₅NO₃174.21
--INVALID-LINK--This compound hydrochloride82896-38-6Not specifiedNot specified
--INVALID-LINK--This compound (Major)688302-31-0Not specifiedNot specified
--INVALID-LINK--This compound688302-31-0C₈H₆D₅NO₃Not specified
--INVALID-LINK--Pyridoxine D5 Hydrochloride82896-38-6Not specifiedNot specified
--INVALID-LINK--This compound (Major)688302-31-0C₈H₆D₅NO₃174.21
--INVALID-LINK--This compoundNot specifiedNot specifiedNot specified

Analytical Characterization and Experimental Protocols

Ensuring the isotopic enrichment and chemical purity of this compound is paramount for its application as an internal standard and in metabolic studies. A combination of analytical techniques is employed for comprehensive characterization.[1][2][3] The primary goals of this characterization are to confirm the molecular structure, determine the degree and location of deuterium incorporation, and quantify any chemical or isotopic impurities.[1][3]

Key Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the sites of deuterium substitution and assessing isotopic purity.[1]

  • Objective: To verify the positions of the deuterium labels and quantify the isotopic enrichment.

  • Methodology:

    • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. Integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule allows for the calculation of isotopic enrichment.

    • ²H NMR Analysis: Acquire a deuterium NMR spectrum. This provides direct evidence of the deuterium atoms and their chemical environment, confirming the labeling sites.

    • ¹³C NMR Analysis: Carbon-13 NMR can also be used to confirm the structure and may show isotopic shifts or splitting patterns due to the adjacent deuterium atoms.

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and confirming the molecular weight.[2][4] It is often coupled with a chromatographic separation technique.

  • Objective: To determine the isotopic purity and distribution (M, M+1, M+2, etc.) and to identify any chemical impurities.

  • Methodology (LC-HRMS):

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol/water with a small amount of formic acid).

    • Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the analyte from any non-volatile impurities.

    • Mass Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Acquisition: Acquire full scan mass spectra in positive ion mode using electrospray ionization (ESI).

    • Data Analysis: Extract the ion chromatograms for the expected mass-to-charge ratios (m/z) of the different isotopologues of this compound. The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.[2][4]

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the compound.

  • Objective: To quantify the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound of known concentration in the mobile phase.

    • Instrumentation: Use an HPLC system equipped with a UV detector. The wavelength for detection should be set to the absorbance maximum of Pyridoxine (typically around 291 nm).

    • Chromatographic Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Vitamin B6 Salvage Pathway

The Vitamin B6 salvage pathway is responsible for the interconversion of various forms of vitamin B6, ultimately leading to the active coenzyme form, pyridoxal 5'-phosphate (PLP).[5][6][7] This pathway is essential for utilizing dietary and synthesized vitamin B6.

VitaminB6_Salvage_Pathway cluster_vitamers B6 Vitamers cluster_phosphorylated Phosphorylated Forms PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP PDXK PL Pyridoxal (PL) PM Pyridoxamine (PM) PL->PM PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP PDXK PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP PDXK PNP->PLP PNPO PMP->PLP PNPO PDXK Pyridoxal Kinase PNPO PNP Oxidase

Caption: The Vitamin B6 salvage pathway illustrating the conversion of vitamers to the active form, PLP.

Analytical Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the comprehensive analytical characterization of a high-purity this compound standard.

Analytical_Workflow start This compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc Chemical Purity Analysis (HPLC-UV) prep->hplc lcms Isotopic Purity & Identity (LC-HRMS) prep->lcms nmr Structural Confirmation & Isotopic Enrichment (¹H, ²H NMR) prep->nmr hplc_data Purity Calculation (% Area) hplc->hplc_data lcms_data Isotopic Distribution Analysis lcms->lcms_data nmr_data Structural Verification & Deuterium Incorporation Site nmr->nmr_data end Certificate of Analysis hplc_data->end lcms_data->end nmr_data->end

Caption: A generalized workflow for the analytical characterization of high-purity this compound.

References

A Technical Guide to the Natural Abundance of Isotopes in Pyridoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of pyridoxine (Vitamin B6). Pyridoxine, with the chemical formula C₈H₁₁NO₃, is a crucial compound in various biological processes, and understanding its isotopic composition is vital for advanced research, particularly in metabolic studies, drug development, and analytical chemistry.[1][2] This document outlines the natural abundances of the stable isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen, details the experimental protocols for their determination, and provides visual representations of the analytical workflow and the principles of isotopic distribution.

Natural Isotopic Abundance in Pyridoxine

The molecular structure of pyridoxine is composed of carbon, hydrogen, nitrogen, and oxygen.[1][2] Each of these elements exists in nature as a mixture of stable isotopes. The relative proportion of these isotopes is referred to as their natural abundance.[3][4] These abundances are generally constant for terrestrial materials, providing a fundamental baseline for isotopic analysis.

Data Presentation of Isotopic Abundances

The following table summarizes the natural abundances of the stable isotopes for each element present in pyridoxine. This data is essential for mass spectrometry analysis and the interpretation of isotopic patterns.

ElementIsotopeNatural Abundance (%)Atomic Mass (amu)
Carbon (C) ¹²C98.89312.000000
¹³C1.10713.003355
Hydrogen (H) ¹H99.9851.007825
²H (D)0.0152.014102
Nitrogen (N) ¹⁴N99.63414.003074
¹⁵N0.36615.000109
Oxygen (O) ¹⁶O99.75915.994915
¹⁷O0.03716.999131
¹⁸O0.20417.999160

Source: Data compiled from various established sources.[3][4][5][6]

Experimental Protocols for Isotope Ratio Determination

The precise measurement of isotopic abundances in organic molecules like pyridoxine is predominantly accomplished using Isotope Ratio Mass Spectrometry (IRMS).[7][8][9] This technique allows for the high-precision measurement of the ratios of stable isotopes.

Key Experiment: Isotope Ratio Mass Spectrometry (IRMS)

Objective: To determine the precise isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H, ¹⁸O/¹⁶O) of the constituent elements in a pyridoxine sample.

Methodology:

  • Sample Preparation:

    • A purified sample of pyridoxine is required. Purity is critical to avoid interference from other compounds.[10]

    • The sample is weighed into a tin or silver capsule for combustion analysis. The mass required is typically in the microgram to milligram range.

  • Conversion to Simple Gases:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically packed with an oxidant like copper oxide) of an elemental analyzer.[11]

    • Through combustion (for C, N, H analysis) or pyrolysis (for O, H analysis), the pyridoxine molecule is broken down into simple, stable gases:

      • Carbon is converted to carbon dioxide (CO₂).

      • Nitrogen is converted to nitrogen gas (N₂).

      • Hydrogen is converted to hydrogen gas (H₂).

      • Oxygen is converted to carbon monoxide (CO) or, in some setups, measured from the CO₂ produced.

  • Gas Chromatography (GC) Separation:

    • The resulting gases are passed through a gas chromatography column. This step separates the individual gas components (CO₂, N₂, H₂) before they enter the mass spectrometer, ensuring that the isotopic ratio of only one element is measured at a time.

  • Introduction into the Mass Spectrometer:

    • The separated gases are introduced into the ion source of the isotope ratio mass spectrometer.

  • Ionization and Acceleration:

    • In the ion source, the gas molecules are ionized, typically by electron impact, creating positively charged ions.

    • These ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis:

    • The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter isotopes are deflected more than heavier isotopes.

  • Detection:

    • The separated ion beams are simultaneously collected by a set of Faraday cups, which are positioned to detect the specific masses of the different isotopic species (e.g., for CO₂, detectors are set for m/z 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁷O).[9]

    • The electrical currents generated in the Faraday cups are proportional to the abundance of each isotope.

  • Data Analysis:

    • The instrument software calculates the ratio of the isotopic abundances (e.g., ¹³C/¹²C).

    • These ratios are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. The formula for the delta value is: δX (‰) = [(R_sample / R_standard) - 1] * 1000 where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C).[7]

Visualizations

Experimental Workflow for Isotope Ratio Analysis

experimental_workflow cluster_prep Sample Preparation cluster_conversion Conversion to Gas cluster_analysis Isotope Ratio Mass Spectrometry (IRMS) cluster_output Output A Purified Pyridoxine Sample B Weighing into Capsules A->B C Elemental Analyzer (Combustion/Pyrolysis) B->C Introduction D Separation of Gases (GC) C->D E Ionization D->E Gas Inlet F Mass Separation (Magnetic Sector) E->F G Detection (Faraday Cups) F->G H Data Acquisition & Analysis G->H I Isotope Ratios (δ values) H->I

Caption: Workflow for IRMS analysis of Pyridoxine.

Isotopic Contribution to Pyridoxine's Molecular Mass

isotopic_contribution cluster_elements Constituent Elements of Pyridoxine (C₈H₁₁NO₃) cluster_isotopes Natural Isotopes C Carbon (C) C_isotopes ¹²C, ¹³C C->C_isotopes H Hydrogen (H) H_isotopes ¹H, ²H H->H_isotopes N Nitrogen (N) N_isotopes ¹⁴N, ¹⁵N N->N_isotopes O Oxygen (O) O_isotopes ¹⁶O, ¹⁷O, ¹⁸O O->O_isotopes Pyridoxine Pyridoxine Molecular Isotopic Distribution C_isotopes->Pyridoxine x 8 atoms H_isotopes->Pyridoxine x 11 atoms N_isotopes->Pyridoxine x 1 atom O_isotopes->Pyridoxine x 3 atoms

Caption: Isotopic contribution to Pyridoxine's mass.

References

An In-depth Technical Guide to Understanding Mass Shift in Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyridoxine-d5, a stable isotope-labeled form of Vitamin B6. It delves into the core principles of isotopic labeling and the resulting mass shift, which is fundamental to its application in mass spectrometry. This document details the utility of this compound as an internal standard for precise and accurate quantification in complex biological matrices. Detailed experimental protocols for both liquid and gas chromatography-mass spectrometry are provided, alongside structured data tables and visual diagrams of experimental workflows and relevant biological pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Principle of Isotopic Labeling and Mass Shift in this compound

Stable Isotope Labeling (SIL) is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. This compound is the deuterated isotopologue of Pyridoxine (Vitamin B6), where five hydrogen atoms (¹H, protium) have been replaced by deuterium (²H or D), the heavy isotope of hydrogen.[1][2][3]

This substitution results in a predictable increase in the molecule's mass, known as a "mass shift." Since deuterium has a mass of approximately 2.014 atomic mass units (amu) compared to protium's ~1.008 amu, each substitution increases the mass by ~1.006 amu. For this compound, this results in a nominal mass shift of +5 Da. This mass difference is easily resolved by modern mass spectrometers, allowing for the simultaneous detection and differentiation of the labeled (heavy) and unlabeled (light) forms of the molecule.

Data Presentation: Physicochemical Properties

The following table summarizes the key differences between unlabeled Pyridoxine and its d5-labeled counterpart.

PropertyUnlabeled PyridoxineThis compoundMass Shift (Δ)
Chemical Formula C₈H₁₁NO₃[4]C₈H₆D₅NO₃[2][5]+ 5 Deuterium atoms
Average Molecular Weight ~169.18 g/mol ~174.21 g/mol [2][3][4][5]~ +5.03 g/mol
Monoisotopic Mass 169.0739 u174.1053 u[5]+ 5.0314 u
[M+H]⁺ Ion (m/z) ~170.08~175.11+5

Application as an Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays.[6][7] This technique is the gold standard for quantitative analysis in fields like pharmacokinetics, metabolomics, and clinical diagnostics.

The process involves "spiking" a known quantity of the heavy-labeled standard (this compound) into a biological sample (e.g., plasma, urine, tissue homogenate) before sample processing. Because the labeled standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.

By measuring the peak area ratio of the endogenous analyte (light) to the internal standard (heavy), one can accurately calculate the concentration of the analyte in the original sample, as the ratio remains constant regardless of sample loss. This method provides superior accuracy and precision compared to external calibration methods.

Experimental Protocols for Detection and Quantification

The analysis of Pyridoxine and this compound is typically performed using chromatography coupled with tandem mass spectrometry (MS/MS).

Protocol 1: UPLC-MS/MS Analysis of Vitamin B6 Vitamers

This method is adapted from established protocols for analyzing Vitamin B6 in biological fluids and is highly suitable for quantitative studies.[8]

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., cerebrospinal fluid, plasma), add 10 µL of the this compound internal standard solution of a known concentration.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new vial for analysis.

  • Chromatography (UPLC):

    • System: An ultra-performance liquid chromatography system.

    • Column: A reverse-phase column, such as a C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate Pyridoxine from other matrix components (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then re-equilibrate).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • System: A tandem quadrupole mass spectrometer.

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Presentation: Illustrative MRM Transitions for Quantification
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Pyridoxine (Analyte) 170.1152.1Corresponds to the loss of water (H₂O)
This compound (IS) 175.1155.1Corresponds to the loss of deuterated water (HDO), assuming deuteration on a hydroxymethyl group.
Protocol 2: GC-MS Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Pyridoxine, with its multiple hydroxyl groups, requires derivatization prior to analysis.[7]

  • Sample Preparation & Derivatization:

    • Perform an initial extraction of the analyte and spiked internal standard from the matrix (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acetylating agent (e.g., acetic anhydride in pyridine) to convert the polar -OH groups to less polar silyl ethers or esters.

    • Heat the mixture (e.g., at 60-70°C) to ensure complete reaction.

  • Gas Chromatography (GC):

    • System: A gas chromatograph with a capillary column.

    • Column: A low-polarity column, such as a PE-5MS or DB-5 (30m x 0.25mm x 0.25µm).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 75°C), hold, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).[9]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode to identify fragmentation patterns or Selected Ion Monitoring (SIM) mode, tracking specific m/z values for the derivatized analyte and internal standard for quantification.

Visualization of Workflows and Biological Pathways

Experimental Workflow for Quantitative Analysis

G cluster_workflow Quantitative Analysis Workflow using this compound Sample 1. Biological Sample (e.g., Plasma, CSF) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Prep 3. Sample Preparation (Protein Precipitation / Extraction) Spike->Prep Analysis 4. LC-MS/MS Analysis (MRM Mode) Prep->Analysis Data 5. Data Processing (Peak Integration) Analysis->Data Quant 6. Quantification (Calculate Analyte/IS Ratio) Data->Quant

Caption: Logical workflow for isotope dilution mass spectrometry.

Metabolic Activation of Pyridoxine

G cluster_pathway Core Metabolic Pathway of Vitamin B6 PN Pyridoxine (PN) (Inactive Form) Enz1 Pyridoxal Kinase PN->Enz1 PNP Pyridoxine-5'-Phosphate (PNP) Enz2 PNP Oxidase PNP->Enz2 PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) Enz1->PNP Enz2->PLP

Caption: Conversion of Pyridoxine to its active form, PLP.

Pyridoxine's Role in the Nrf-2 Antioxidant Pathway

G cluster_nrf2 Pyridoxine-Influenced Nrf-2/HO-1 Signaling PN Pyridoxine ROS Reduces Oxidative Stress (ROS) PN->ROS inhibits Keap1Nrf2 Keap1-Nrf-2 Complex ROS->Keap1Nrf2 modifies Keap1 Nrf2 Nrf-2 (Released) Keap1Nrf2->Nrf2 releases Nucleus Nuclear Translocation Nrf2->Nucleus ARE Binds to ARE (Antioxidant Response Element) Nucleus->ARE Genes HO-1 Gene Expression ARE->Genes Effect Antioxidant Effect Genes->Effect

Caption: Pyridoxine exerts antioxidant effects via the Nrf-2 pathway.[1][3][6]

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. The +5 Da mass shift resulting from deuterium labeling provides a distinct mass spectrometric signature, enabling its use as an ideal internal standard. This guide has outlined the fundamental principles, provided detailed and actionable experimental protocols, and visualized the associated workflows and biological pathways. The application of isotope dilution mass spectrometry with this compound ensures the generation of high-quality, reliable, and accurate quantitative data, which is critical for advancing metabolic research and clinical drug development.

References

Methodological & Application

Quantitative Analysis of Pyridoxine in Human Plasma by LC-MS/MS using Pyridoxine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Pyridoxine, a form of vitamin B6, is a vital coenzyme involved in numerous metabolic processes, including amino acid, glucose, and lipid metabolism. Accurate quantification of pyridoxine in biological matrices is crucial for clinical diagnostics, nutritional monitoring, and pharmacokinetic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pyridoxine in human plasma. The use of a stable isotope-labeled internal standard, Pyridoxine-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of pyridoxine and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions monitored are specific for pyridoxine and this compound, providing excellent selectivity and sensitivity.

Materials and Methods

Reagents and Materials
  • Pyridoxine hydrochloride (≥99%)

  • This compound hydrochloride (ISTD)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard and Sample Preparation

Standard Stock Solutions: Prepare stock solutions of pyridoxine and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of pyridoxine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Plasma Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Protocols

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.02
1.02
2.095
3.095
3.12
5.02
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Pyridoxine170.1152.1100
This compound175.1157.1100
  • MS/MS Parameters: The following are typical starting parameters and should be optimized for the specific instrument used.

ParameterValue
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Note on this compound Fragmentation: The product ion for this compound is predicted based on the neutral loss of a water molecule, similar to the fragmentation of unlabeled pyridoxine. It is highly recommended to confirm this transition and optimize the collision energy on the specific instrument being used.

Data Presentation

The following table summarizes the key quantitative parameters of this LC-MS/MS method.

ParameterPyridoxineThis compound
Precursor Ion (m/z)170.1175.1
Product Ion (m/z)152.1157.1
Expected Retention Time (min)~2.3~2.3
Limit of Detection (LOD)0.5 ng/mL-
Limit of Quantification (LOQ)1.5 ng/mL-
Linearity Range1.5 - 500 ng/mL-
Correlation Coefficient (r²)>0.995-

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 10 µL this compound plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of pyridoxine.

logical_relationship cluster_quantification Quantitative Accuracy cluster_factors Potential Sources of Variation accuracy Accurate Quantification of Pyridoxine matrix_effects Matrix Effects matrix_effects->accuracy Compensates for sample_prep_var Sample Prep Variability sample_prep_var->accuracy Compensates for instrument_var Instrument Response Fluctuations instrument_var->accuracy Compensates for internal_standard This compound (Internal Standard) internal_standard->matrix_effects internal_standard->sample_prep_var internal_standard->instrument_var

Caption: Role of this compound as an internal standard.

Application Notes and Protocols for Pyridoxine-d5 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction of Pyridoxine-d5 from plasma samples, intended for researchers, scientists, and drug development professionals. The following methods are widely used for the sample preparation of vitamin B6 and its isotopologues prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a deuterated stable isotope-labeled internal standard for Pyridoxine (Vitamin B6). Its use is critical for accurate quantification in bioanalytical methods, as it mimics the behavior of the endogenous analyte during sample extraction and analysis, correcting for matrix effects and variability in recovery. The selection of an appropriate sample preparation technique is crucial for removing interfering substances from the plasma matrix and ensuring the accuracy, precision, and sensitivity of the analytical method. The most common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Core Principles

The fundamental principle of these methods is the efficient removal of plasma proteins and other matrix components that can interfere with the analysis of this compound. As an internal standard, this compound should be added to the plasma sample at the very beginning of the sample preparation process to account for any analyte loss during the subsequent steps.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to the plasma sample to denature and precipitate proteins.

Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)

This is a widely cited method for the extraction of vitamin B6 compounds from plasma.[1][2]

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Trichloroacetic acid (TCA) solution (e.g., 0.6 M or 5-10% w/v)[2]

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Micropipettes and tips

  • Sample vials for LC-MS/MS analysis

Procedure:

  • Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[3]

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add a small volume of the this compound internal standard solution to each plasma sample, calibration standard, and quality control sample.

  • Add the TCA solution to the plasma sample. A common ratio is 2 parts 0.6 M TCA to 1 part plasma (e.g., 200 µL of 0.6 M TCA to 100 µL of plasma).[2]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubate the samples on ice or at 4°C for 10-15 minutes to enhance protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean sample vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation with Acetonitrile (ACN)

Acetonitrile is another common precipitating agent that is compatible with reversed-phase liquid chromatography.[4][5]

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Acetonitrile (ACN), cold

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Micropipettes and tips

  • Sample vials for LC-MS/MS analysis

Procedure:

  • Thaw frozen plasma samples at room temperature and vortex.

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the this compound internal standard solution.

  • Add 3 volumes of cold acetonitrile to the plasma sample (e.g., 300 µL of ACN to 100 µL of plasma).[4]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean sample vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while matrix interferences are washed away.

General Protocol for Solid-Phase Extraction (SPE)

The specific sorbent and solvents will depend on the properties of Pyridoxine. A mixed-mode cation-exchange sorbent could be effective.

Materials:

  • Plasma samples, pre-treated (e.g., diluted or acidified)

  • This compound internal standard solution

  • SPE cartridges (e.g., Mixed-Mode Cation-Exchange)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or buffer)

  • Wash solvent (e.g., Water, mild organic solvent)

  • Elution solvent (e.g., Methanol with modifier like formic acid or ammonia)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Add this compound internal standard to the plasma samples.

  • Pre-treat the plasma sample, for example, by diluting with an acidic buffer to facilitate binding to a cation-exchange sorbent.

  • Condition the SPE cartridge by passing methanol through it.

  • Equilibrate the cartridge by passing water or an appropriate buffer.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elute the analyte and internal standard with a strong solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Vitamin B6 vitamers in plasma. While not specific to this compound, these values for the non-labeled compound are indicative of the expected performance of the methods.

Parameter Protein Precipitation (TCA) Protein Precipitation (ACN) Reference
Recovery 85-98% for various B6 vitamers69.19% - 77.19% for Pyridoxine[5][6]
Limit of Quantification (LOQ) 5 nmol/L for PLPNot explicitly stated for Pyridoxine[1]
Linearity Up to 500 nmol/L for PLP5-250 ng/mL for Pyridoxine[1][5]
Precision (CV%) <5%<5.20%[1][5]
Parameter Solid-Phase Extraction (General) Reference
Recovery >90% (for similar compounds)[7]
Limit of Detection (LOD) 0.01 µg/mL (for Retinol)[7]

Experimental Workflow Diagrams

Protein_Precipitation_Workflow Protein Precipitation Workflow for this compound in Plasma start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_ppt Add Precipitating Agent (e.g., TCA or Acetonitrile) add_is->add_ppt vortex Vortex to Mix add_ppt->vortex incubate Incubate (Optional) vortex->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Solid_Phase_Extraction_Workflow Solid-Phase Extraction Workflow for this compound in Plasma start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is pretreat Pre-treat Sample add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Conclusion

The choice of sample preparation method for this compound in plasma depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and available instrumentation. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, while solid-phase extraction offers a more comprehensive cleanup, potentially leading to lower matrix effects and improved sensitivity. Regardless of the method chosen, the consistent addition of this compound as an internal standard at the beginning of the workflow is paramount for achieving accurate and reliable quantitative results.

References

Application of Pyridoxine-d5 in Pediatric Metabolic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine, a form of vitamin B6, is a critical coenzyme in over 140 enzymatic reactions, playing a pivotal role in amino acid, carbohydrate, and lipid metabolism.[1] In pediatric populations, investigating vitamin B6 metabolism is crucial for understanding the pathophysiology of various inborn errors of metabolism, such as pyridoxine-dependent epilepsy (PDE), and for developing targeted nutritional and pharmacological interventions.[2][3] The use of stable isotope-labeled pyridoxine, specifically Pyridoxine-d5, offers a safe and powerful tool to trace the in vivo metabolic fate of this essential vitamin without the risks associated with radioactive isotopes.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a metabolic tracer in pediatric research. The methodologies outlined are synthesized from established analytical techniques for vitamin B6 quantification, principles of stable isotope tracer studies in children, and ethical guidelines for pediatric research.

Core Applications

The primary application of this compound in pediatric metabolic research is to serve as a tracer to quantitatively assess the pharmacokinetics and metabolic turnover of vitamin B6. This enables researchers to:

  • Investigate Vitamin B6 Absorption and Bioavailability: Determine the rate and extent of pyridoxine absorption from the gastrointestinal tract.[5]

  • Characterize Metabolic Pathways: Trace the conversion of pyridoxine to its active coenzyme form, pyridoxal 5'-phosphate (PLP), and its degradation to 4-pyridoxic acid (PA).[6]

  • Diagnose and Characterize Inborn Errors of Metabolism: Identify defects in vitamin B6 metabolism by observing the accumulation or deficiency of specific labeled metabolites.[3]

  • Assess the Efficacy of Therapeutic Interventions: Evaluate how treatments, such as dietary modifications or other therapies, impact vitamin B6 metabolism.

Experimental Protocols

While specific published protocols detailing the use of this compound as a tracer in pediatric metabolic studies are not widely available, the following protocols have been constructed based on methodologically similar studies, including oral challenges with unlabeled pyridoxine in children and pharmacokinetic studies of B6 vitamers in adults.[7][8]

Protocol 1: Oral Administration of this compound for Pharmacokinetic Analysis

This protocol outlines the oral administration of a single dose of this compound to pediatric subjects to evaluate its absorption, metabolism, and excretion.

1. Subject Recruitment and Ethical Considerations:

  • Obtain informed consent from parents or legal guardians and assent from children, where appropriate.[9][10][11] The study protocol must be approved by a recognized institutional review board (IRB) or ethics committee.[10]

  • Subjects should be in a fasting state (e.g., overnight fast) before the administration of the tracer.

  • A thorough clinical evaluation should be conducted to ensure the subjects are suitable for the study.

2. This compound Tracer Administration:

  • Dosage: A tracer dose of this compound should be administered. While a definitive pediatric tracer dose has not been established, a dose of 0.5 mg/kg is proposed based on therapeutic dosing ranges and the principle of using the lowest effective dose for tracer studies.[12][13] The exact dose should be justified and approved by the ethics committee.

  • Formulation: The this compound can be dissolved in sterile water or a suitable palatable vehicle for oral administration. For infants, the solution can be administered via an oral syringe.[14]

3. Sample Collection:

  • Blood Samples: Collect venous blood samples at baseline (pre-dose) and at specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The exact timing should be optimized based on the specific research question.

  • Urine Samples: Collect a baseline urine sample. Following administration of the tracer, a complete 24-hour urine collection is recommended to assess the excretion of labeled metabolites.[15][16]

4. Sample Processing and Storage:

  • Blood: Centrifuge blood samples to separate plasma. Plasma should be stored at -80°C until analysis to ensure the stability of the vitamers.

  • Urine: Measure the total volume of the 24-hour urine collection. Aliquots should be stored at -80°C.

Protocol 2: Quantification of this compound and its Metabolites by UPLC-MS/MS

This protocol describes the analytical method for the simultaneous quantification of this compound and its key metabolites, Pyridoxal-d5 (PL-d5) and 4-Pyridoxic acid-d5 (PA-d5), in plasma and urine.

1. Sample Preparation:

  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution containing deuterated forms of the analytes with a different mass shift (e.g., Pyridoxine-d2).

    • Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid or acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant for UPLC-MS/MS analysis.

  • Urine:

    • Thaw urine samples.

    • Centrifuge to remove any precipitate.

    • Dilute the urine sample with ultrapure water (e.g., 1:10 dilution).

    • Add the internal standard solution.

    • The diluted sample can be directly injected for analysis.

2. UPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is required.

  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of the B6 vitamers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific mass transitions for this compound and its labeled metabolites.

Data Presentation

Quantitative data from a hypothetical pediatric study using this compound are presented below for illustrative purposes. These values are estimates based on adult pharmacokinetic data and established pediatric reference ranges for vitamin B6 metabolites.[7][17]

Table 1: Estimated Pharmacokinetic Parameters of this compound in a Pediatric Cohort (n=10)

ParameterMean ValueStandard Deviation
Cmax (ng/mL) 15035
Tmax (hours) 1.50.5
AUC (0-24h) (ng·h/mL) 950210
Half-life (t½) (hours) 4.51.2

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: 24-Hour Urinary Excretion of this compound and 4-Pyridoxic acid-d5

MetaboliteMean Excretion (µ g/24h )Percentage of Administered Dose
This compound 5010%
4-Pyridoxic acid-d5 20040%

Visualizations

Vitamin_B6_Metabolism cluster_ingestion Oral Administration cluster_circulation Systemic Circulation cluster_liver Liver Metabolism cluster_excretion Urinary Excretion This compound This compound PN_d5 This compound This compound->PN_d5 Absorption Pyridoxal_Kinase Pyridoxal Kinase PN_d5->Pyridoxal_Kinase Phosphorylation PLP_d5 Pyridoxal-5-Phosphate-d5 (Active Coenzyme) Aldehyde_Oxidase Aldehyde Oxidase PLP_d5->Aldehyde_Oxidase Dephosphorylation & Oxidation PA_d5 4-Pyridoxic acid-d5 (Excretory Product) Urine Urine PA_d5->Urine Excretion PNP_Oxidase PNP Oxidase Pyridoxal_Kinase->PNP_Oxidase Oxidation PNP_Oxidase->PLP_d5 Aldehyde_Oxidase->PA_d5

Caption: Metabolic pathway of orally administered this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A Subject Recruitment & Informed Consent B Baseline Sample Collection (Blood & Urine) A->B C Oral Administration of This compound Tracer B->C D Timed Blood Sampling (0-24 hours) C->D E 24-Hour Urine Collection C->E F Sample Processing & Storage (-80°C) D->F E->F G UPLC-MS/MS Quantification of Labeled Vitamers F->G H Pharmacokinetic & Metabolic Analysis G->H

References

Application Note: Quantification of Pyridoxal 5'-Phosphate (PLP) in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in human plasma. The method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. While the user specified Pyridoxine-d5, the scientifically preferred and more common internal standard for PLP quantification is a deuterated form of PLP itself, such as PLP-d3, due to its chemical and physical similarity to the analyte. This note will primarily focus on the validated method using PLP-d3 for optimal accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for clinical research and drug development settings where accurate measurement of PLP is crucial.

Introduction

Pyridoxal 5'-phosphate is a critical coenzyme in a multitude of enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Accurate quantification of PLP in biological matrices is essential for assessing vitamin B6 status and for various research applications in drug development and nutritional science. Stable isotope dilution LC-MS/MS has become the gold standard for this analysis due to its high selectivity, sensitivity, and accuracy.[3][4] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has a similar ionization efficiency, corrects for variations in sample preparation and matrix effects, ensuring reliable quantification.[5]

While other deuterated forms of vitamin B6 vitamers like this compound can be used, PLP-d3 is the ideal internal standard for PLP quantification as it most closely mimics the behavior of the endogenous analyte during extraction, chromatography, and ionization.

Experimental Protocols

Materials and Reagents
  • Pyridoxal 5'-phosphate (PLP) standard

  • Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard

  • Trichloroacetic acid (TCA)

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2EDTA)

Sample Preparation
  • Thaw plasma samples and standards on ice.

  • Prepare a stock solution of the internal standard (PLP-d3) in a suitable solvent (e.g., 0.1 M HCl).

  • In a microcentrifuge tube, add 50 µL of the internal standard working solution to 250 µL of plasma sample, calibrator, or quality control sample.[1][2]

  • Vortex briefly to mix.

  • Add an equal volume (e.g., 250 µL) of 10% (w/v) trichloroacetic acid to precipitate proteins.[1][2]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18) is commonly used.[1][2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.[1][2]

  • Gradient: A linear gradient from low to high organic phase is used to elute the analyte.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 10-20 µL.[1][2]

  • Column Temperature: 30-40°C.

Tandem Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific mass transitions for PLP and the internal standard should be optimized on the instrument being used. Commonly reported transitions are:

      • PLP: Precursor ion (m/z) 248.0 → Product ion (m/z) 150.0.

      • PLP-d3: Precursor ion (m/z) 251.0 → Product ion (m/z) 153.0.

    • If using this compound, the expected precursor ion would be around m/z 175, and product ions would need to be determined through infusion and fragmentation experiments. The protonated molecular ion for unlabeled pyridoxine is m/z 170.

  • Collision Energy: Optimized for each transition. For PLP, a collision energy of around 14 eV has been reported.[1][2]

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of PLP.

ParameterTypical ValueReference
Linearity Range4 - 8000 nmol/L[1][2]
Lower Limit of Quantification (LLOQ)4 nmol/L[1][2]
Upper Limit of Quantification (ULOQ)8000 nmol/L[1][2]
Intra-day Precision (%CV)1.7 - 2.8%[1][2]
Inter-day Precision (%CV)3.0 - 4.1%[1][2]
Accuracy (% Recovery)89 - 103%[1][2]
Matrix EffectMinimal (<15%)[1][2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add PLP-d3 Internal Standard plasma->is precip Protein Precipitation (TCA) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18) supernatant->hplc msms Tandem MS Detection (MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant

Caption: Experimental workflow for PLP quantification.

Signaling Pathways

While PLP is a coenzyme in many pathways, a detailed signaling pathway diagram is not directly applicable to the analytical method itself. The experimental workflow diagram provides a more relevant visualization for this application note.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of pyridoxal 5'-phosphate in human plasma. The use of a stable isotope-labeled internal standard (PLP-d3) ensures high accuracy and precision, making this method well-suited for research and drug development applications. The simple sample preparation and rapid analysis time also allow for high-throughput capabilities.

References

Application Note: Optimization of Pyridoxine-d5 Internal Standard Concentration for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and experimental guidelines for the optimization of Pyridoxine-d5 concentration as an internal standard (IS) in the quantitative analysis of Pyridoxine (Vitamin B6) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pyridoxine, a vital form of Vitamin B6, is crucial in numerous metabolic processes. Its accurate quantification in biological samples is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[1][2][3] A well-chosen internal standard that co-elutes with the analyte can effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response.[1][4][5] However, the concentration of the internal standard itself is a critical parameter that must be optimized to ensure the accuracy, precision, and robustness of the analytical method.[5] An inappropriate concentration can lead to non-linear calibration curves, inaccurate quantification, and potential issues with detector saturation or poor signal-to-noise.

This application note outlines a systematic approach to optimize the concentration of this compound for the reliable quantification of Pyridoxine.

Experimental Workflow and Logic

The optimization process for the internal standard concentration involves evaluating the consistency of the analyte/internal standard peak area ratio across a range of IS concentrations. The ideal concentration should provide a stable and reproducible response without interfering with the analyte signal or being unduly affected by the sample matrix.

a cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Prepare Pyridoxine Stock Solution C Prepare Calibration Standards (CS) and Quality Control (QC) Samples A->C B Prepare this compound Stock Solution D Prepare Working Solutions of this compound at Various Concentrations B->D E Spike a Constant Amount of CS/QC Samples with Different Concentrations of this compound C->E D->E F Perform Sample Preparation (e.g., Protein Precipitation) E->F G Analyze Samples by LC-MS/MS F->G H Assess IS Response (Peak Area) G->H I Calculate Analyte/IS Peak Area Ratios G->I K Select Optimal this compound Concentration H->K J Evaluate Precision (%CV) of Area Ratios at Each IS Concentration I->J J->K

Caption: Workflow for this compound Concentration Optimization.

Experimental Protocols

Materials and Reagents
  • Pyridoxine hydrochloride (Certified Reference Material)

  • This compound hydrochloride (Certified Reference Material)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control human plasma (or other relevant biological matrix)

  • Standard laboratory equipment (pipettes, centrifuges, vials, etc.)

Preparation of Stock and Working Solutions
  • Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyridoxine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • Pyridoxine Working Solutions: Prepare a series of working solutions by serially diluting the Pyridoxine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control samples.

  • This compound Working Solutions: Prepare a range of this compound working solutions (e.g., 10, 50, 100, 200, 500 ng/mL) by diluting the this compound stock solution with 50:50 (v/v) methanol:water. The appropriate range may need to be adjusted based on the expected analyte concentrations and instrument sensitivity.

Sample Preparation and Analysis
  • Spiking: Prepare three sets of samples at low, medium, and high concentrations of Pyridoxine (e.g., LLOQ, MQC, and HQC levels). For each concentration level, prepare five replicates for each this compound working solution to be tested.

  • Internal Standard Addition: To 50 µL of each plasma sample, add 10 µL of one of the this compound working solutions.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pyridoxine: To be determined by direct infusion and optimization.

    • This compound: To be determined by direct infusion and optimization.

Data Evaluation and Optimization

The primary goal is to select an IS concentration that provides a stable and consistent response across the analytical run and minimizes the variability of the analyte/IS peak area ratio.

Internal Standard Response

The peak area of this compound should be sufficiently high to ensure good peak shape and signal-to-noise ratio, but not so high that it causes detector saturation. The response should be consistent across all samples (blanks, calibration standards, and QCs). According to FDA guidance, the IS response in subject samples should be monitored for variability.[6][7][8]

Analyte / Internal Standard Peak Area Ratio

Calculate the peak area ratio of Pyridoxine to this compound for each sample. For each IS concentration tested, determine the mean peak area ratio and the percentage coefficient of variation (%CV) for the replicate injections at each analyte concentration level.

The optimal concentration of the internal standard is the one that results in the lowest %CV for the peak area ratios across all analyte concentration levels.

Data Presentation

The following tables summarize hypothetical data from an experiment to optimize the this compound concentration.

Table 1: this compound Peak Area Response at Different Spiked Concentrations

This compound Concentration (ng/mL)Mean Peak Area (n=15)%CV
1055,0008.5
50280,0004.2
100590,0003.1
2001,200,0002.5
5002,900,0002.8

Table 2: Precision of Pyridoxine / this compound Peak Area Ratios at Different IS Concentrations

Pyridoxine Conc.This compound Conc. (ng/mL)Mean Peak Area Ratio (n=5)%CV
Low QC (10 ng/mL) 101.859.2
500.364.5
1000.182.8
2000.093.1
5000.043.5
Mid QC (100 ng/mL) 1018.28.8
503.584.1
1001.792.5
2000.902.9
5000.363.2
High QC (800 ng/mL) 10145.69.5
5028.84.8
10014.42.6
2007.23.0
5002.883.4

Based on the data in Table 2, a this compound concentration of 100 ng/mL provides the best precision (lowest %CV) for the peak area ratios across all tested concentrations of Pyridoxine.

Signaling Pathway and Logical Relationships

The relationship between the analyte, internal standard, and the analytical process can be visualized as follows:

b cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_output Output Analyte Pyridoxine Prep Sample Preparation (e.g., Extraction) Analyte->Prep IS This compound IS->Prep LC LC Separation Prep->LC Variability Source MS MS/MS Detection LC->MS Variability Source Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification Ratio->Quant Calibration Curve

Caption: Analyte and IS in the bioanalytical workflow.

Conclusion

The concentration of the internal standard is a critical parameter in developing robust and reliable bioanalytical methods. A systematic evaluation of different this compound concentrations, focusing on the precision of the analyte-to-internal standard peak area ratio, is essential. Based on the presented protocol and evaluation criteria, an optimal concentration can be selected that ensures the highest quality data for the quantification of Pyridoxine in biological matrices. For the hypothetical data presented, a this compound concentration of 100 ng/mL was determined to be optimal. This optimized concentration should then be used for full method validation according to regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Instability of Pyridoxine-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal instability issues encountered with Pyridoxine-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal instability for this compound in LC-MS analysis?

Signal instability for deuterated internal standards like this compound can stem from several factors, broadly categorized as:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1][2][3][4][5][6] This is a primary cause of signal variability.[6][7]

  • Chromatographic Issues: Poor peak shape, retention time shifts, or inadequate separation from interfering compounds can all contribute to signal instability.[8][9][10]

  • Mass Spectrometer Conditions: Suboptimal ion source parameters, such as temperature and voltages, can lead to inconsistent ionization or in-source fragmentation.[7]

  • Internal Standard Quality and Preparation: Degradation of the this compound standard, improper storage, or errors in concentration can cause signal fluctuations.

  • Instrumental Issues: Problems with the LC system (e.g., pump, injector) or the mass spectrometer can lead to random signal variations.[7][11]

Q2: How can I differentiate between matrix effects and other sources of signal instability?

To distinguish matrix effects from other issues, a systematic approach is recommended. One common method is the post-extraction spike experiment.[5][6] This involves comparing the response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the standard after the extraction process. A significant difference in signal intensity suggests the presence of matrix effects.[6] If the signal is stable in the clean solvent but erratic in matrix samples, matrix effects are the likely culprit.[7]

Q3: Can the choice of mobile phase affect the signal stability of this compound?

Yes, the mobile phase composition is critical for achieving stable signal. For pyridoxine and its vitamers, acidic mobile phases, such as those containing formic acid or acetic acid, are often used to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[12] Inconsistent mobile phase preparation or degradation of additives can lead to shifts in retention time and variable ionization, thus affecting signal stability.[8]

Q4: What is in-source fragmentation and how can it affect this compound signal?

In-source fragmentation (ISF) is the breakdown of an analyte within the ion source of the mass spectrometer before mass analysis.[13] For Pyridoxine, a common fragmentation is the loss of water.[12][14][15] If the ion source conditions are too harsh (e.g., high temperature or voltage), the extent of fragmentation can vary between injections, leading to an unstable signal for the precursor ion of this compound.[7][13]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a step-by-step protocol to identify and address signal instability caused by matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the final mobile phase composition.

    • Set B (Pre-extraction Spike): Blank matrix spiked with this compound before the extraction procedure.

    • Set C (Post-extraction Spike): Blank matrix subjected to the extraction procedure, with this compound spiked into the final extract.

  • Analyze all samples using the established LC-MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100

  • Interpret the results:

    • If ME is significantly different from 100%, matrix effects are present.

    • If RE is low, the extraction efficiency is poor.

Troubleshooting Flowchart for Matrix Effects

MatrixEffectTroubleshooting start Signal Instability Observed check_matrix Perform Post-Extraction Spike Experiment start->check_matrix is_matrix Significant Matrix Effect? check_matrix->is_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_matrix->improve_cleanup Yes other_issues Investigate Other Causes (See Guide 2 & 3) is_matrix->other_issues No modify_chrom Modify Chromatography (e.g., change gradient, column) improve_cleanup->modify_chrom dilute_sample Dilute Sample modify_chrom->dilute_sample re_evaluate Re-evaluate Signal Stability dilute_sample->re_evaluate

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

Guide 2: Optimizing Chromatographic Conditions

Poor chromatography can lead to inconsistent peak integration and signal instability. This guide outlines steps to improve the separation of this compound.

Experimental Protocol: Chromatographic Optimization

  • Column Selection: For polar compounds like Pyridoxine, consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a HILIC column, which may offer better retention and peak shape.[12]

  • Mobile Phase Optimization:

    • pH: Pyridoxine vitamers are more stable in an acidic environment.[12] Systematically evaluate the effect of mobile phase pH (e.g., using formic acid concentrations from 0.05% to 0.5%) on peak shape and intensity.

    • Organic Modifier: Test different organic modifiers (e.g., methanol vs. acetonitrile) and gradient profiles to achieve optimal separation from matrix components.

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[9]

  • System Check: Regularly check for system issues like leaks, blockages, or a contaminated guard column, which can all lead to poor peak shape.[8][9]

Table 1: Example Chromatographic Conditions for Pyridoxine Analysis

ParameterCondition 1Condition 2
Column C18, 2.1 x 100 mm, 1.8 µmPFP, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient 5% to 95% B in 5 min2% to 80% B in 7 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40 °C35 °C
Guide 3: Investigating Mass Spectrometer Parameters

Incorrect mass spectrometer settings can be a source of signal instability, particularly due to in-source fragmentation.

Experimental Protocol: Ion Source Optimization

  • Analyte Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Parameter Adjustment: Systematically vary the following parameters while monitoring the signal intensity of the precursor and major product ions:

    • Capillary/Spray Voltage: Optimize for maximum precursor ion signal.

    • Source Temperature: Higher temperatures can increase desolvation efficiency but may also promote thermal degradation or in-source fragmentation.[7]

    • Nebulizer and Heater Gas Flow: Adjust for stable spray and efficient desolvation.

    • Cone/Fragmentor/Skimmer Voltage: These voltages can influence the degree of in-source fragmentation. Gradually increase these voltages to observe the onset of fragmentation and select a value that provides a stable precursor ion signal.

Diagram of Pyridoxine Fragmentation Pathway

PyridoxineFragmentation pyridoxine This compound [M+H]+ loss_water [M+H - H2O]+ pyridoxine->loss_water - H2O further_frag Further Fragments loss_water->further_frag ...

Caption: Simplified fragmentation pathway of protonated Pyridoxine.

Table 2: Common Mass Transitions for Pyridoxine

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pyridoxine170.1152.1
This compound175.1157.1

Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively diagnose and resolve the root causes of this compound signal instability in their LC-MS analyses, leading to more robust and reliable quantitative results.

References

Mitigating ion suppression effects when using Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyridoxine-d5 Applications

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating ion suppression effects when using this compound as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Troubleshooting Guides

Systematic Approach to Investigating and Mitigating Ion Suppression

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, leading to decreased signal intensity and compromising the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] Even with a SIL-IS like this compound, significant ion suppression can lead to erroneous results. Follow this step-by-step guide to identify and resolve ion suppression issues.

Step 1: Confirming and Quantifying Ion Suppression

The first step is to determine if ion suppression is occurring and to what extent. The most common method for this is the post-extraction addition experiment.

Detailed Experimental Protocol: Post-Extraction Addition for Matrix Effect (ME) Quantification

Objective: To quantitatively assess the degree of ion suppression or enhancement.

Materials:

  • Blank matrix samples (e.g., plasma, urine) from at least six different sources.[4]

  • Analyte stock solution (Pyridoxine).

  • Internal Standard stock solution (this compound).

  • Pure solvent (matching the final mobile phase composition).

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and IS into the pure reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the resulting extracts with the analyte and IS to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix samples with the analyte and IS before performing the extraction procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100.[3]

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100.

  • Evaluate the IS-Normalized MF: To determine if this compound effectively compensates for the matrix effect, calculate the IS-normalized MF.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS).

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.[4]

Step 2: Identifying the Source of Ion Suppression

If significant ion suppression is confirmed, the next step is to identify the interfering components.

  • Post-Column Infusion: This qualitative technique helps identify retention time regions where ion suppression occurs.[3][5][6] A constant flow of Pyridoxine and this compound solution is infused into the mass spectrometer post-column. A blank extracted matrix sample is then injected. Dips in the baseline signal indicate the retention times at which co-eluting matrix components are causing suppression.[7][8]

  • Analyze Blank Matrix: Inject an extracted blank matrix sample without the analyte or IS. Look for large peaks in the total ion chromatogram (TIC) that correspond to the retention time of Pyridoxine, as these could be the source of interference. Common culprits in biological matrices include phospholipids and salts.[1][5][9]

Step 3: Implementing Mitigation Strategies

Once ion suppression is confirmed and potentially identified, several strategies can be employed to minimize its impact.

1. Chromatographic Optimization:

  • Improve Separation: Modify the LC gradient, flow rate, or column chemistry to chromatographically separate Pyridoxine from the co-eluting interferences. Often, simply adjusting the gradient to ensure the analyte does not elute in regions of high matrix interference is effective.[7]

  • Reduce Flow Rate: Lowering the flow rate (e.g., to the nanoliter-per-minute range) can create smaller, more highly charged droplets in the ESI source, which are more tolerant of non-volatile species.[10]

2. Advanced Sample Preparation:

  • The goal is to remove interfering matrix components before analysis.[1][8][10] While protein precipitation (PPT) is simple, it often leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[7][11]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[2][7][10]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively binding the analyte to a solid sorbent while matrix components are washed away.[1][7][10] This is often the most effective method for reducing matrix effects.[11]

3. Sample Dilution:

  • Diluting the sample extract can reduce the concentration of interfering species, thereby minimizing ion suppression.[10][12] However, this approach also dilutes the analyte, which may compromise the sensitivity and limit of detection.[3]

4. Mass Spectrometer Source Optimization:

  • Change Ionization Mode: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[2][10] If your analyte is amenable to APCI, switching sources can be a viable solution.

  • Optimize Source Parameters: Adjusting parameters like capillary voltage, gas flow, and temperature can sometimes help to minimize the impact of matrix effects.

Data & Visualizations

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Relative Standard Deviation (%RSD)
Protein Precipitation 85-95%-45% (Suppression)~60-80%< 15%
Liquid-Liquid Extraction 70-90%-20% (Suppression)>95%< 10%
Solid-Phase Extraction 90-105%-5% (Suppression)>99%< 5%

Data is representative and compiled from typical outcomes in bioanalytical studies.

Diagrams

IonSuppressionWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification Start Observe Inaccurate or Imprecise Results Confirm Perform Post-Extraction Addition Experiment Start->Confirm Evaluate Calculate Matrix Factor (MF). Is |MF - 100%| > 15%? Confirm->Evaluate Identify Perform Post-Column Infusion to Identify Suppression Zones Evaluate->Identify Yes Strategy Select Mitigation Strategy Evaluate->Strategy No, but RSD is high Identify->Strategy Chrom Optimize Chromatography (Gradient, Column) Strategy->Chrom SamplePrep Improve Sample Prep (SPE, LLE) Strategy->SamplePrep Dilute Dilute Sample Strategy->Dilute Revalidate Re-evaluate Matrix Effect with New Method Chrom->Revalidate SamplePrep->Revalidate Dilute->Revalidate Success Method Validated Revalidate->Success

Caption: Workflow for troubleshooting ion suppression.

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source (ESI) Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation GasPhase Gas Phase Ions (Analyte) Evaporation->GasPhase Detector To Mass Analyzer GasPhase->Detector Interference Co-eluting Matrix Components (Salts, Phospholipids) Interference->Droplet Inhibit Evaporation & Compete for Charge

Caption: Mechanism of ion suppression in an ESI source.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the efficiency of the analyte's ionization in the mass spectrometer's source.[1][2] This leads to a lower detector response and can negatively impact the accuracy and precision of the analysis.[2] It occurs when co-eluting compounds compete with the analyte for charge or inhibit the droplet evaporation process necessary for ionization.[1][5]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used to combat this issue? A2: A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic substitution. Because it has nearly identical physicochemical properties, it co-elutes with the analyte and is expected to experience the same degree of ion suppression or enhancement.[13] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[13][14]

Q3: Can the signal from this compound itself be suppressed? A3: Yes. Since this compound is structurally and chemically very similar to Pyridoxine, it is subject to the same ion suppression effects from co-eluting matrix components. The fundamental assumption is that both the analyte and the IS are suppressed to the same extent, allowing the peak area ratio to remain constant. However, severe suppression can reduce the signal of both compounds to a point where sensitivity and detection limits are compromised.

Q4: What are the most common sources of ion suppression in bioanalysis? A4: In biological matrices like plasma, serum, or urine, the most common sources of ion suppression are endogenous compounds.[1][5] These include salts, proteins, and particularly phospholipids from cell membranes.[9][11] Exogenous compounds, such as formulation agents, ion-pairing agents, or plasticizers from lab consumables, can also cause significant ion suppression.[5][7][10]

Q5: When should I suspect ion suppression is affecting my results? A5: You should suspect ion suppression if you observe poor reproducibility (high %RSD) between samples, a sudden drop in sensitivity, or non-linear calibration curves.[2][9] If the peak area of your internal standard (this compound) varies significantly across a batch of samples from different sources, this is a strong indicator that a variable matrix effect is present.[15]

References

Technical Support Center: Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards (d-IS) in bioanalysis. It is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during LC-MS based quantification.

Frequently Asked Questions (FAQs)

1. What are the most common pitfalls when using deuterated internal standards?

The most frequent challenges encountered with deuterated internal standards include:

  • Isotopic Instability (H/D Back-Exchange): Deuterium atoms can exchange with protons from the surrounding solvent or matrix, particularly if the deuterium is located at a chemically labile position on the molecule.[1][2] This can lead to a decrease in the isotopic purity of the internal standard and impact the accuracy of quantification.

  • Chromatographic Shift: Due to the kinetic isotope effect, deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[2][3][4][5] This can result in differential matrix effects, where the analyte and the internal standard are not exposed to the same degree of ion suppression or enhancement, leading to inaccurate results.[2][4]

  • Metabolic Instability and Isotope Effects: The presence of deuterium can alter the metabolic pathway of a drug. This "metabolic switching" occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6]

  • Impurities in the Standard: Deuterated internal standards may contain residual unlabeled analyte as an impurity from the synthesis process.[7] This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).

  • In-source Fragmentation and H/D Scrambling: Deuterium atoms can be lost or rearranged within the mass spectrometer's ion source or collision cell, a phenomenon known as H/D scrambling.[8] This can complicate data analysis and affect quantitative accuracy.

2. Why is the position of deuterium labeling important?

The location of the deuterium atoms on the molecule is critical to the stability and reliability of the internal standard.[1][9] Deuterium should be placed on chemically stable positions, such as aromatic or aliphatic carbons, that are not prone to exchange with hydrogen atoms from the solvent or matrix.[9] Labeling at exchangeable sites, like hydroxyl (-OH), amino (-NH), or carboxyl (-COOH) groups, should be avoided as the deuterium can be easily lost.[2][9]

3. What is the "deuterium isotope effect" and how does it impact bioanalysis?

The deuterium isotope effect refers to the change in the rate of a chemical reaction or a physical property when a hydrogen atom is replaced by a deuterium atom.[6][10] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[11] In bioanalysis, this can manifest in two primary ways:

  • Kinetic Isotope Effect: This can alter the rate of metabolism. If deuterium is placed at a site of metabolic attack, the cleavage of the C-D bond will be slower than the C-H bond, potentially leading to a different metabolic profile for the internal standard compared to the analyte.[6]

  • Chromatographic Isotope Effect: This can cause a shift in retention time, with deuterated compounds often eluting slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[5][12]

4. How can I check for the isotopic purity of my deuterated internal standard?

The isotopic purity of a deuterated internal standard should be verified to ensure it is free from significant amounts of the unlabeled analyte.[13] This can be assessed using high-resolution mass spectrometry (HRMS) to determine the relative abundance of the deuterated and non-deuterated species.[14][15] The manufacturer's certificate of analysis should also provide information on the isotopic purity.[9]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in QC Samples

Possible Cause: Isotopic back-exchange of the deuterated internal standard.

Troubleshooting Steps:

  • Evaluate Label Position: Review the structure of your deuterated internal standard. Are the deuterium atoms located on stable positions (e.g., aromatic ring, non-acidic aliphatic carbon) or labile positions (e.g., -OH, -NH2, alpha to a carbonyl)?

  • Incubate in Matrix: Prepare a solution of the deuterated internal standard in the biological matrix (plasma, urine, etc.) and incubate it at the same temperature and for the same duration as your sample preparation protocol.

  • Analyze by LC-MS: Analyze the incubated sample and a freshly prepared standard solution. Compare the mass spectra to see if there is a significant increase in the M+0 (unlabeled) peak in the incubated sample, which would indicate back-exchange.

Experimental Protocol: Assessing H/D Back-Exchange

  • Prepare Solutions:

    • Stock solution of the deuterated internal standard (d-IS) in an organic solvent (e.g., methanol).

    • Working solution of the d-IS by spiking the stock solution into the biological matrix (e.g., human plasma) to a final concentration similar to that used in the bioanalytical method.

  • Incubation:

    • Incubate the matrix solution at the intended sample processing temperature (e.g., room temperature, 37°C) for a relevant period (e.g., 0, 2, 4, and 24 hours).

  • Sample Preparation:

    • At each time point, extract the d-IS from the matrix using the established extraction procedure (e.g., protein precipitation with acetonitrile).

  • LC-MS Analysis:

    • Analyze the extracted samples by LC-MS.

    • Monitor the ion chromatograms for the d-IS and any potential unlabeled analyte.

    • Examine the mass spectrum of the d-IS peak to determine the ratio of the deuterated to non-deuterated species. An increase in the non-deuterated species over time indicates back-exchange.

Quantitative Data Example: H/D Exchange of Rofecoxib

The following table illustrates the extent of hydrogen/deuterium exchange for a ¹³CD₃-labeled rofecoxib internal standard when spiked into human plasma and stored over time.

Experiment ConditionUnlabeled (%)¹³CH₃ (%)¹³CDH₂ (%)¹³CD₂H (%)¹³CD₃ (%)
Standard in acetonitrile0.2417.337.159.6665.62
Spiked in human plasma (0 h)0.5015.394.394.1975.53
Spiked in human plasma (3 h)0.2715.284.224.4375.80
Spiked in human plasma (6 h)0.2819.764.114.9170.94

Data adapted from Chavez-Eng et al. as presented in a review by Wieling J.[3]

This data shows that even in acetonitrile, there is a significant portion of partially deuterated and unlabeled species. The percentage of the fully deuterated species changes over time in plasma, indicating potential instability.

Issue 2: Inconsistent Analyte/Internal Standard Peak Area Ratios

Possible Cause: Chromatographic separation of the analyte and the deuterated internal standard, leading to differential matrix effects.

Troubleshooting Steps:

  • Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the deuterated internal standard. Overlay them to see if there is a noticeable shift in retention time. Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[5][12]

  • Modify Chromatographic Conditions:

    • Reduce Column Resolution: Using a column with slightly lower resolving power can sometimes help to ensure co-elution.[4]

    • Adjust Mobile Phase: Modify the gradient or the organic/aqueous ratio of the mobile phase to try and force co-elution.

    • Change Column Chemistry: Experiment with a different stationary phase that may have different selectivity for the analyte and its deuterated analog.

  • Evaluate Matrix Effects: If co-elution cannot be achieved, a post-column infusion experiment can be performed to assess if the analyte and internal standard are experiencing different matrix effects at their respective retention times.

Experimental Protocol: Evaluating Co-elution

  • Prepare Samples:

    • Prepare a solution containing both the analyte and the deuterated internal standard in a clean solvent.

    • Prepare a sample by spiking both the analyte and the d-IS into the biological matrix and performing the sample extraction.

  • LC-MS Analysis:

    • Inject both the clean solvent sample and the extracted matrix sample onto the LC-MS system.

    • Acquire data, monitoring the specific mass transitions for both the analyte and the d-IS.

  • Data Analysis:

    • Overlay the chromatograms for the analyte and the d-IS from both injections.

    • Measure the retention time for each peak. A consistent difference in retention time between the analyte and d-IS, especially if it is more than a few seconds, indicates a chromatographic shift.

Visualization of Chromatographic Shift

crosstalk_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Evaluation Blank_Matrix Blank Matrix dIS_Solution d-IS Solution LLOQ_Sample LLOQ Sample Analyze_dIS Analyze d-IS Solution Alone dIS_Solution->Analyze_dIS Analyze_LLOQ Analyze LLOQ Sample LLOQ_Sample->Analyze_LLOQ Monitor_Analyte_MRM Monitor Analyte MRM Transition Analyze_dIS->Monitor_Analyte_MRM Compare_Responses Compare Responses Analyze_LLOQ->Compare_Responses Monitor_Analyte_MRM->Compare_Responses Acceptable Impurity < 20% of LLOQ Response (Acceptable) Compare_Responses->Acceptable Unacceptable Impurity > 20% of LLOQ Response (Unacceptable) Compare_Responses->Unacceptable

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pyridoxine and its deuterated internal standard, Pyridoxine-d5, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for Pyridoxine and this compound in positive electrospray ionization (ESI+) mode?

In positive ESI mode, both Pyridoxine and this compound are expected to form protonated molecules, [M+H]⁺. Given the molecular weight of Pyridoxine (169.18 g/mol ), its precursor ion will have a mass-to-charge ratio (m/z) of 170.2. For this compound, with a mass shift of +5, the expected precursor ion [M+H]⁺ will be at m/z 175.2.

Q2: What are the common product ions for Pyridoxine fragmentation in MS/MS?

The fragmentation of the protonated Pyridoxine molecule (m/z 170.2) typically involves the loss of water (H₂O) and other small neutral molecules. Common product ions observed in tandem mass spectrometry (MS/MS) include m/z 152.1, 134.1, and 116.1.[1] These correspond to sequential losses from the precursor ion.

Q3: Can I use this compound as an internal standard for other Vitamin B6 vitamers?

While this compound is the ideal internal standard for the quantification of Pyridoxine, its use for other B6 vitamers like pyridoxal or pyridoxamine should be approached with caution. Although they are structurally related, differences in ionization efficiency and fragmentation patterns can lead to quantification inaccuracies. It is always recommended to use a dedicated stable isotope-labeled internal standard for each analyte if available.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape or Peak Tailing

Poor peak shape, particularly tailing, can compromise the accuracy and precision of quantification.

Potential Cause Troubleshooting Step
Secondary Interactions with Column Pyridoxine contains a basic nitrogen atom that can interact with residual silanols on the silica-based column packing material. This can be mitigated by using a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the analyte is protonated and to suppress the ionization of silanol groups.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject.
Inappropriate Mobile Phase Composition Ensure the mobile phase is adequately buffered. The addition of a small amount of ammonium formate or ammonium acetate can sometimes improve peak shape for polar compounds.
Column Contamination If the issue persists, flush the column with a strong solvent or, if necessary, replace the column.

Issue 2: Low Signal Intensity or No Peak Detected

The absence or weakness of the analyte signal can be due to several factors.

Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Parameters Verify that the correct precursor and product ion m/z values are entered in the acquisition method for both Pyridoxine and this compound. Optimize the collision energy and declustering potential for each transition.
Suboptimal ESI Source Conditions The efficiency of ionization is highly dependent on the source parameters. Systematically optimize the ion spray voltage, source temperature, nebulizer gas, and curtain gas flows. Start with the instrument manufacturer's recommended settings and adjust as needed.
Sample Degradation Pyridoxine is light-sensitive.[1] Ensure that samples are prepared and stored protected from light.
Matrix Effects Biological matrices can suppress the ionization of the analyte. Improve sample clean-up by employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.
Instrument Contamination A dirty ion source or mass spectrometer can lead to a loss of sensitivity. Perform routine cleaning and maintenance as per the manufacturer's guidelines.

Issue 3: Inconsistent or Non-Reproducible Results

Variability in results can undermine the reliability of the assay.

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample preparation workflow is standardized and followed precisely for all samples, including the addition of the internal standard at the earliest possible stage.
LC System Variability Fluctuations in pump pressure or inconsistent autosampler injection volumes can lead to variability. Check the LC system for leaks and ensure proper pump performance.
Internal Standard Issues Verify the concentration and stability of the this compound internal standard stock solution.
Calibration Curve Problems Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use a fresh set of calibrators if in doubt.

Experimental Protocols

Optimizing MRM Parameters for Pyridoxine and this compound

The following table summarizes typical Multiple Reaction Monitoring (MRM) parameters for Pyridoxine. The parameters for this compound should be optimized using a similar approach, starting with the same collision energies and adjusting as needed to maximize the signal of the corresponding product ions.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Pyridoxine170.2152.120 - 3040 - 60
Pyridoxine170.2134.125 - 3540 - 60
This compound175.2To be determinedTo be optimizedTo be optimized

To determine the optimal product ions and collision energies for this compound, infuse a standard solution of the deuterated compound directly into the mass spectrometer. Perform a product ion scan of the precursor ion (m/z 175.2) to identify the most abundant fragment ions. Then, for each promising product ion, perform a collision energy optimization to find the voltage that yields the highest intensity.

Sample Preparation and LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of Pyridoxine in a biological matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Trichloroacetic Acid) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject onto LC Column Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Pyridoxine Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for Pyridoxine analysis.

Logical Troubleshooting Flow for No Analyte Signal

This diagram outlines a logical approach to troubleshooting when no signal is detected for Pyridoxine or its internal standard.

Troubleshooting_Flow cluster_no_is No IS Signal cluster_yes_is IS Signal Present Start No Signal for Pyridoxine/Pyridoxine-d5 Check_IS Is the Internal Standard (this compound) Signal Present? Start->Check_IS Check_MS_Params Verify MS Parameters (Precursor/Product Ions, CE, DP) Check_IS->Check_MS_Params No Check_Sample_Prep Review Sample Preparation for Analyte Loss/Degradation Check_IS->Check_Sample_Prep Yes Check_Source Optimize ESI Source Conditions (Voltage, Temp, Gas) Check_MS_Params->Check_Source Check_Inst_Health Check Instrument for Contamination/Leaks Check_Source->Check_Inst_Health Check_Matrix_Effects Investigate Matrix Effects (Dilution, SPE) Check_Sample_Prep->Check_Matrix_Effects Check_LC_Conditions Verify LC Method (Gradient, Column Integrity) Check_Matrix_Effects->Check_LC_Conditions

Caption: Troubleshooting logic for absent analyte signals.

References

Technical Support Center: Troubleshooting Inconsistent Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with inconsistent internal standard (IS) recovery in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it used?

An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls in an analysis.[1][2] It is a powerful tool for improving the precision and accuracy of quantitative analysis by compensating for variations that can occur during sample preparation, injection, and instrumental analysis.[1][2][3][4] The final analyte concentration is calculated based on the ratio of the analyte's response to the internal standard's response, which helps to minimize the effects of random and systematic errors.[1]

Q2: What are the characteristics of a good internal standard?

Choosing an appropriate internal standard is critical for the success of an analytical method. The ideal internal standard should:

  • Be chemically and physically similar to the analyte.[2][5][6]

  • Not be naturally present in the sample matrix.[1][3][7]

  • Not interfere with the analysis of the target analyte.[1][5]

  • Behave similarly to the analyte during sample preparation and analysis, including extraction recovery and matrix effects.[5]

  • Be chemically stable throughout the entire analytical process.[5]

  • Be available in a pure form and be cost-effective.[5]

  • Isotope-labeled analogs of the analyte (e.g., deuterated compounds) are often considered the best choice for an internal standard as their chemical and physical properties are nearly identical to the analyte.[6][8]

Q3: What are the common causes of inconsistent internal standard recovery?

Inconsistent internal standard recovery can stem from various factors throughout the analytical workflow. Common causes include:

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard, leading to variability in its response.[9][10] This is a primary concern in LC-MS/MS analysis.

  • Sample Preparation Issues: Inconsistent extraction efficiency, losses during sample cleanup steps, or incomplete derivatization can affect the internal standard recovery.[11]

  • Internal Standard Instability: The internal standard may degrade during sample preparation, storage, or analysis.[5][11]

  • Incorrect Pipetting or Concentration: Errors in adding the internal standard to the samples will lead to inconsistent responses.

  • Instrumental Variability: Fluctuations in the instrument's performance, such as detector response or injector precision, can impact the internal standard signal.[4][11][12]

  • Poor Internal Standard Selection: An internal standard that does not mimic the behavior of the analyte will not effectively compensate for variations.[13]

Q4: How can I tell if my internal standard is performing poorly?

Monitoring the internal standard's response across an analytical batch is crucial. Signs of poor performance include:

  • High relative standard deviation (RSD) of the internal standard response in calibration standards and quality control samples. An RSD greater than 3% should be investigated.[3]

  • Significant drift (upward or downward trend) in the internal standard response throughout the analytical run.[12]

  • Large variations in the internal standard response between different samples, especially between calibration standards and unknown samples.[3]

  • Internal standard responses falling outside of established acceptance criteria (e.g., <50% and >150% of the mean IS response).[4]

Troubleshooting Guides

Guide 1: Systematic Investigation of Inconsistent Internal Standard Recovery

This guide provides a step-by-step approach to identifying the root cause of inconsistent internal standard recovery.

Troubleshooting Workflow

A Inconsistent IS Recovery Observed B Step 1: Review Instrument Performance Data A->B C Step 2: Evaluate Sample Preparation Procedure B->C Instrument OK G Issue Resolved B->G Instrument Issue Identified & Corrected D Step 3: Investigate for Matrix Effects C->D Sample Prep OK C->G Sample Prep Error Identified & Corrected E Step 4: Assess Internal Standard Stability and Purity D->E No Significant Matrix Effects D->G Matrix Effects Mitigated F Step 5: Re-evaluate Internal Standard Selection E->F IS is Stable and Pure E->G IS Issue Identified & Corrected F->G Appropriate IS Selected

Caption: A logical workflow for troubleshooting inconsistent internal standard recovery.

Step 1: Review Instrument Performance

  • Action: Examine the instrument's performance data from the problematic analytical run.

  • What to look for:

    • Injection Precision: Check the relative standard deviation (%RSD) of the internal standard peak areas for replicate injections of the same standard. High %RSD may indicate an issue with the autosampler.

    • System Suitability: Ensure that all system suitability parameters (e.g., peak shape, resolution, signal-to-noise ratio) are within acceptable limits.

    • Signal Drift: Plot the internal standard peak area versus injection number to identify any upward or downward trends, which could suggest source contamination or temperature fluctuations.[12]

Step 2: Evaluate Sample Preparation Procedure

  • Action: Carefully review each step of the sample preparation protocol.

  • What to look for:

    • Pipetting Accuracy: Verify the accuracy and precision of all pipettes used, especially for adding the internal standard.

    • Extraction Efficiency: Inconsistent recovery can result from variations in extraction conditions (e.g., pH, solvent volumes, mixing time).

    • Evaporation and Reconstitution: Ensure complete and consistent solvent evaporation and sample reconstitution.

    • Human Error: Consider the possibility of inconsistencies in the execution of the protocol between different analysts or on different days.

Step 3: Investigate for Matrix Effects

Matrix effects, where components of the sample matrix interfere with the ionization of the analyte and internal standard, are a common cause of inconsistent recovery in LC-MS/MS.

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with the internal standard at the working concentration.

      • Set B: Pure solvent spiked with the internal standard at the same working concentration.

    • Analyze both sets of samples and compare the peak area of the internal standard.

    • Calculation: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • Interpretation:

      • A value close to 100% indicates minimal matrix effect.

      • A value > 100% suggests ion enhancement.[14]

      • A value < 100% suggests ion suppression.[14]

Quantitative Data Summary: Matrix Effect Evaluation

Sample LotIS Peak Area (Matrix)IS Peak Area (Solvent)Matrix Effect (%)Interpretation
Lot 185,000100,00085.0Ion Suppression
Lot 2115,000100,000115.0Ion Enhancement
Lot 398,000100,00098.0Minimal Effect

Step 4: Assess Internal Standard Stability and Purity

  • Action: Evaluate the stability of the internal standard under the conditions of your experiment.

  • Experimental Protocol: Internal Standard Stability Assessment

    • Prepare a solution of the internal standard in the final sample solvent.

    • Analyze the solution immediately after preparation (T=0).

    • Store aliquots of the solution under the same conditions as your processed samples (e.g., room temperature, 4°C, in the autosampler).

    • Analyze the stored aliquots at various time points (e.g., 4, 8, 24 hours) and compare the peak areas to the T=0 measurement.

  • Interpretation: A significant decrease in peak area over time indicates instability.

Step 5: Re-evaluate Internal Standard Selection

If the above steps do not resolve the issue, the chosen internal standard may not be appropriate for the assay.

  • Action: Consider if the internal standard truly mimics the behavior of the analyte.

  • Key Considerations:

    • Structural Similarity: Is the internal standard structurally similar enough to the analyte? A stable isotope-labeled internal standard is the ideal choice.[6][7]

    • Co-elution: Do the analyte and internal standard co-elute or elute closely in the chromatographic separation? If they elute far apart, they may experience different matrix effects.

    • Ionization Efficiency: Do they have similar ionization efficiencies in the mass spectrometer source?[6]

Guide 2: Mitigating Matrix Effects

If matrix effects are identified as the root cause of inconsistent internal standard recovery, the following strategies can be employed.

Mitigation Strategies for Matrix Effects

A Matrix Effects Identified B Improve Sample Cleanup A->B C Modify Chromatographic Conditions A->C D Use a Stable Isotope-Labeled IS A->D E Matrix-Matched Calibration A->E F Reduced Inconsistent IS Recovery B->F C->F D->F E->F

Caption: Strategies to mitigate the impact of matrix effects on internal standard recovery.

1. Improve Sample Cleanup:

  • Rationale: More effective removal of interfering matrix components can reduce ion suppression or enhancement.

  • Methods:

    • Solid-Phase Extraction (SPE): Optimize the SPE method by testing different sorbents, wash solvents, and elution solvents.

    • Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity to improve the selectivity of the extraction.

    • Protein Precipitation (PPT): While simple, PPT is the least selective method. Consider alternative cleanup techniques if matrix effects are severe.

2. Modify Chromatographic Conditions:

  • Rationale: Changing the chromatographic separation can move the analyte and internal standard away from co-eluting matrix components.

  • Methods:

    • Change Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering compounds.

    • Use a Different Column: A column with a different stationary phase chemistry may provide better separation.

    • Adjust Mobile Phase: Modifying the pH or organic solvent of the mobile phase can alter the retention of matrix components.

3. Use a Stable Isotope-Labeled (SIL) Internal Standard:

  • Rationale: A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, providing the most accurate correction.[6]

  • Action: If not already using one, switch to a SIL version of your analyte as the internal standard.

4. Matrix-Matched Calibration:

  • Rationale: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[11]

  • Protocol:

    • Obtain a blank batch of the biological matrix (e.g., plasma, urine) that is free of the analyte.

    • Spike the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard to create the calibration curve.

    • Process and analyze the matrix-matched calibrators alongside the unknown samples.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively diagnose and resolve issues with inconsistent internal standard recovery, leading to more reliable and accurate analytical results.

References

Strategies to improve the limit of quantification (LOQ) for vitamin B6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) for vitamin B6 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for Vitamin B6 quantification, and which offers the best sensitivity?

A1: The primary techniques for quantifying vitamin B6 and its vitamers (pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms) are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC with Fluorescence Detection (HPLC-FLD): This is a widely used and robust method. The native fluorescence of some B6 vitamers allows for sensitive detection.[1] To enhance the sensitivity for all vitamers, post-column derivatization is often employed.[1][2]

  • LC-MS/MS: This technique generally offers higher sensitivity and selectivity compared to HPLC-FLD, making it ideal for complex matrices and when very low detection limits are required.[3] Methods using Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS further enhance separation efficiency and sensitivity.[4][5]

For the best sensitivity, LC-MS/MS, particularly UPLC-MS/MS, is the recommended technique.

Q2: How can I improve the LOQ of my existing HPLC-FLD method for Vitamin B6?

A2: To improve the LOQ of your HPLC-FLD method, consider the following strategies:

  • Post-Column Derivatization: This is a powerful technique to enhance the fluorescence signal of vitamin B6 vitamers. A common approach is the reaction with a reagent like sodium bisulfite, which significantly increases the fluorescence of pyridoxal 5'-phosphate (PLP).[1][2]

  • Optimize Extraction Procedure: Ensure your extraction method efficiently releases all forms of vitamin B6 from the sample matrix. Acid hydrolysis followed by enzymatic treatment (e.g., with acid phosphatase and β-glucosidase) can be effective for releasing bound and phosphorylated forms.[6]

  • Sample Clean-up: A thorough sample clean-up using techniques like solid-phase extraction (SPE) can reduce matrix interference, leading to a better signal-to-noise ratio and a lower LOQ.

  • Optimize HPLC Conditions: Fine-tune your mobile phase composition, gradient, and column temperature to achieve better peak separation and shape, which can improve quantification at low concentrations.

Q3: My LC-MS/MS method for Vitamin B6 suffers from low sensitivity. What are the key areas for troubleshooting?

A3: For low sensitivity in LC-MS/MS analysis of Vitamin B6, focus on these areas:

  • Sample Preparation: Inefficient protein precipitation can lead to ion suppression. Trichloroacetic acid (TCA) and acetonitrile are commonly used for protein precipitation.[4][7][8] Ensure complete precipitation and clean supernatant injection.

  • Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is crucial for accurate quantification and can compensate for matrix effects and variations in instrument response.[4][7][9]

  • Ionization Source Optimization: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization efficiency of the target vitamers.[5]

  • Mass Spectrometer Parameters: Optimize the collision energy and other MRM (Multiple Reaction Monitoring) transition parameters for each vitamer to achieve the highest signal intensity.[10]

  • Chromatography: Poor chromatographic peak shape can reduce sensitivity. Consider using UPLC systems with smaller particle size columns for better resolution and peak sharpness.[4][5] Additionally, specialized column chemistries and instrument surfaces, like MaxPeak High Performance Surfaces, can reduce analyte interaction with metal surfaces and improve peak shape and sensitivity.[11]

Troubleshooting Guides

Issue: High variability in results and poor reproducibility.

Potential Cause Troubleshooting Step
Incomplete extraction of all B6 vitamers. Review and optimize the extraction protocol. Consider a combination of acid hydrolysis and enzymatic digestion to release all forms.[6]
Degradation of light-sensitive vitamers. Protect samples from light at all stages of collection, processing, and storage by using amber vials or wrapping tubes in foil.[12]
Matrix effects in LC-MS/MS. Implement the use of stable isotope-labeled internal standards for each analyte to correct for matrix-induced signal suppression or enhancement.[3][9]
Inconsistent sample handling. Standardize all sample handling procedures, including thawing, vortexing, and centrifugation times and temperatures.

Issue: Low or no signal for certain Vitamin B6 vitamers.

Potential Cause Troubleshooting Step
Suboptimal derivatization in HPLC-FLD. Verify the concentration and stability of the derivatization reagent. Optimize the reaction time and temperature.[1]
Poor ionization in LC-MS/MS. Adjust the mobile phase pH to favor the protonation or deprotonation of the target vitamers for better ESI response.
Incorrect MRM transitions. Confirm the precursor and product ions for each vitamer and optimize the collision energy for maximum signal intensity.[10]
Analyte loss due to adsorption. Use advanced column and system technologies designed to minimize analyte-surface interactions, such as Waters ACQUITY Premier with MaxPeak HPS Technology.[11]

Quantitative Data Summary

The following table summarizes typical LOQ values achieved for different vitamin B6 vitamers using various analytical methods.

Analytical MethodVitamerMatrixLOQReference
LC-MS/MS PN, PL, PM, PMP, PNGFood (Starch Matrix)0.0085 - 0.059 mg/kg[9]
LC-MS/MS PLPHuman Plasma5 nmol/L[7]
UPLC-MS/MS PLP, PL, PN, PM, PAHuman Cerebrospinal Fluid5 nmol/L[4]
HPLC-FLD PN, PL, PMRice0.053 - 0.102 µ g/100g [13]
UPLC-MS/MS PN, PL, PMHuman Milk0.25 - 3 µg/L[5]
HPLC-UV PN (Pyridoxine)Infant Formula0.006 µg/mL[8]

Experimental Protocols

Protocol 1: LC-MS/MS for Vitamin B6 Vitamers in Food Samples

This protocol is based on the methodology for the simultaneous quantification of five B6 vitamers in food.[3][9]

  • Sample Homogenization: Homogenize the food sample to a fine powder or paste.

  • Extraction:

    • Weigh 1g of the homogenized sample into a centrifuge tube.

    • Add an appropriate amount of stable isotope-labeled internal standards.

    • Add 10 mL of an extraction solution (e.g., 0.1 M formic acid).

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Clean-up (if necessary):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • LC System: UPLC system.

    • Column: A reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[3]

    • Injection Volume: 1-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode with optimized transitions for each vitamer and internal standard.

Protocol 2: HPLC-FLD with Post-Column Derivatization for Vitamin B6 in Foods

This protocol is a general guide based on established methods for HPLC-FLD analysis.[1]

  • Sample Extraction:

    • Homogenize the sample.

    • Perform acid hydrolysis (e.g., with 0.1 N HCl at 100°C for 1 hour) followed by enzymatic dephosphorylation (e.g., with acid phosphatase).

  • Sample Filtration:

    • Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

  • HPLC-FLD Analysis:

    • HPLC System: Standard HPLC system with a fluorescence detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic or gradient elution with a phosphate buffer.

    • Post-Column Derivatization:

      • After the analytical column, mix the eluent with a derivatization reagent (e.g., sodium bisulfite solution) using a T-junction and a reaction coil.

    • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the derivatized vitamers.

Visualizations

LOQ_Improvement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_optimization Optimization Strategies cluster_result Result start Sample Collection & Homogenization extraction Optimized Extraction (e.g., Acid/Enzymatic Hydrolysis) start->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup is_add Addition of Stable Isotope Internal Standard cleanup->is_add hplc HPLC-FLD lcms LC-MS/MS is_add->lcms uplc UPLC-MS/MS derivatization Post-Column Derivatization hplc->derivatization instrument Instrument Optimization (Source, MRM, etc.) lcms->instrument advanced_tech Advanced Surfaces/Columns (e.g., MaxPeak HPS) uplc->advanced_tech improved_loq Improved LOQ derivatization->improved_loq instrument->improved_loq advanced_tech->improved_loq

Workflow for Improving Vitamin B6 LOQ.

Troubleshooting_Logic cluster_method Method Type cluster_hplc_actions HPLC Troubleshooting cluster_lcms_actions LC-MS/MS Troubleshooting start Low LOQ Issue Identified hplc HPLC-FLD start->hplc Is method lcms LC-MS/MS start->lcms Is method check_deriv Check Derivatization Reagent & Conditions hplc->check_deriv use_is Implement Stable Isotope Internal Standards lcms->use_is opt_extract Optimize Extraction & Clean-up check_deriv->opt_extract end_node Re-evaluate LOQ opt_extract->end_node opt_ms Optimize MS Parameters (Source, Collision Energy) use_is->opt_ms check_matrix Evaluate Matrix Effects opt_ms->check_matrix check_matrix->end_node

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Vitamin B6 using Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin B6 (pyridoxine) in biological matrices is crucial for a variety of applications, from nutritional assessment to pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Pyridoxine-d5, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods to ensure accuracy and precision. This guide provides an objective comparison of bioanalytical method validation parameters for vitamin B6 analysis, with a focus on methods employing this compound as an internal standard.

Experimental Protocols

The following sections detail a typical experimental protocol for the bioanalytical method validation of pyridoxine in human plasma using this compound. This protocol is a composite of best practices found in the scientific literature and is intended to serve as a comprehensive guide.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of pyridoxine from plasma samples.

  • Reagents:

    • Human plasma (with anticoagulant, e.g., K2-EDTA)

    • Pyridoxine and this compound stock solutions (1 mg/mL in methanol)

    • Working standard solutions of pyridoxine and a working internal standard solution of this compound prepared by serial dilution in methanol:water (50:50, v/v).

    • 0.1% Formic acid in acetonitrile (Protein precipitation agent)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike 100 µL of plasma with the appropriate working standard solution of pyridoxine (for calibration curve and quality control samples) and 10 µL of the this compound internal standard working solution. For blank samples, add 10 µL of methanol:water (50:50, v/v).

    • Vortex the samples for 10 seconds.

    • Add 400 µL of cold 0.1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5, v/v).

    • Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyridoxine: Precursor ion (m/z) 170.1 → Product ion (m/z) 152.1

    • This compound: Precursor ion (m/z) 175.1 → Product ion (m/z) 157.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Compound Parameters:

    • Declustering Potential (DP): 60 V for both analytes.

    • Entrance Potential (EP): 10 V for both analytes.

    • Collision Energy (CE): 25 eV for both analytes.

    • Collision Cell Exit Potential (CXP): 10 V for both analytes.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the typical performance characteristics of a bioanalytical method for pyridoxine using this compound as an internal standard, validated according to FDA guidelines.

Table 1: Linearity and Range

ParameterResult
Calibration Curve Range1 - 1000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
LQC3< 10± 10< 10± 10
MQC500< 10± 10< 10± 10
HQC800< 10± 10< 10± 10

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorIS-Normalized Matrix FactorRecovery (%)
LQC30.95 - 1.050.98 - 1.0285 - 95
HQC8000.95 - 1.050.98 - 1.0285 - 95

Table 4: Stability

Stability ConditionDurationTemperatureLQC Stability (% Bias)HQC Stability (% Bias)
Bench-top8 hoursRoom Temperature< ±15< ±15
Freeze-thaw3 cycles-80°C to Room Temp< ±15< ±15
Long-term30 days-80°C< ±15< ±15
Post-preparative24 hours4°C< ±15< ±15

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) spike_is Spike with this compound (IS) plasma->spike_is spike_std Spike with Pyridoxine Std (CC/QC) spike_is->spike_std ppt Protein Precipitation (Acetonitrile) spike_std->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Pyridoxine calibration->quantification

Caption: Experimental workflow for the bioanalytical analysis of Vitamin B6.

validation_parameters cluster_performance Performance Characteristics cluster_sample_handling Sample Handling & Integrity Method_Validation Bioanalytical Method Validation Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity & Specificity Method_Validation->Selectivity LLOQ Lower Limit of Quantification Method_Validation->LLOQ Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods for vitamin B6 provides a robust and reliable approach for its quantification in biological matrices. The data presented in this guide demonstrates that methods utilizing this internal standard can achieve excellent linearity, accuracy, precision, and stability, meeting the stringent requirements of regulatory bodies such as the FDA. The detailed experimental protocol and workflow diagrams serve as a valuable resource for researchers and scientists in the development and validation of their own bioanalytical methods for vitamin B6.

Establishing Linearity and Range with Pyridoxine-d5: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pyridoxine (Vitamin B6), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Pyridoxine-d5 as an internal standard against other common alternatives, supported by experimental data to establish linearity and range in bioanalytical methods.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, ionization, and fragmentation. This co-elution and co-detection effectively compensate for variations in sample preparation and instrument response, leading to enhanced precision and accuracy.

The following table summarizes the performance characteristics of this compound and alternative internal standards based on data from various validated analytical methods.

Internal StandardAnalyte(s)MethodLinearity RangeCorrelation Coefficient (R²)Limit of Quantification (LOQ)Reference
This compound PyridoxineLC-MS/MS5 - 200 nmol/L> 0.995 nmol/L[1]
[13C3]-PyridoxinePyridoxineLC-MS/MS0.0085 - 0.059 mg/kgNot Reported0.0085 mg/kg
4-DeoxypyridoxinePyridoxine, Pyridoxal, PyridoxamineHPLCNot ReportedNot ReportedNot Reported[2]
External StandardPyridoxineRP-HPLC10 - 50 µg/mL0.9996Not Reported[3]
External StandardPyridoxineRP-HPLC8 - 160 µg/mL0.9991Not Reported

Note: Direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from different validated methods and should be interpreted with consideration of the varying methodologies.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of Pyridoxine. Below is a detailed experimental protocol for establishing linearity and range using this compound as an internal standard with LC-MS/MS.

Preparation of Stock and Working Solutions
  • Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pyridoxine hydrochloride in 10 mL of methanol:water (50:50, v/v).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol:water (50:50, v/v).

  • Working Solutions: Prepare a series of working standard solutions of Pyridoxine by serial dilution of the stock solution with methanol:water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of blank biological matrix (e.g., plasma, serum), add 10 µL of the Pyridoxine working standard solution and 10 µL of the this compound working internal standard solution.

  • For blank samples, add 10 µL of methanol:water instead of the working standard.

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Pyridoxine from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Pyridoxine: e.g., m/z 170.1 → 152.1

    • This compound: e.g., m/z 175.1 → 157.1

Calibration Curve and Linearity Assessment
  • Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of Pyridoxine.

  • Process and analyze the calibration standards along with quality control (QC) samples at low, medium, and high concentrations.

  • Construct a calibration curve by plotting the peak area ratio of Pyridoxine to this compound against the nominal concentration of Pyridoxine.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.99.

  • The linear range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) spike_analyte Spike with Pyridoxine Standards start->spike_analyte spike_is Spike with this compound (IS) spike_analyte->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract injection Inject Sample extract->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for pyridoxine quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output pyridoxine Pyridoxine sample_prep Sample Preparation Variability (e.g., extraction loss) pyridoxine->sample_prep pyridoxine_d5 This compound pyridoxine_d5->sample_prep instrument_var Instrumental Variability (e.g., injection volume, ionization suppression) sample_prep->instrument_var Affects both equally ratio Constant Peak Area Ratio (Pyridoxine / this compound) instrument_var->ratio result Accurate & Precise Quantification ratio->result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Comparative Guide to Pyridoxine-d5 and Other Pyridoxine Stable Isotopes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research, drug development, and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of Pyridoxine-d5 and other commonly used stable isotopes of pyridoxine, offering researchers, scientists, and drug development professionals objective data to inform their selection of the most suitable internal standard for their specific applications.

Performance Comparison of Pyridoxine Stable Isotopes

The choice of a stable isotope-labeled internal standard can significantly impact the performance of an analytical method, particularly in mass spectrometry-based assays. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be free from isotopic crosstalk. The following table summarizes the key performance characteristics of various pyridoxine stable isotopes based on available data and established principles of isotope dilution mass spectrometry.

IsotopeIsotopic PurityKey Performance Characteristics
This compound Typically ≥98% atom DCommonly used as an internal standard. May exhibit a slight chromatographic shift compared to the unlabeled analyte due to the deuterium isotope effect.[1] Potential for back-exchange of deuterium atoms in certain solvents or under specific storage conditions, although generally stable.[2]
Pyridoxine-d3 Typically ≥98% atom DSimilar to this compound, it is a widely used internal standard.[] The lower deuterium labeling may result in a smaller chromatographic shift compared to d5, but the potential for isotopic exchange remains a consideration.
Pyridoxine-d2 Typically ≥98% atom DAnother deuterated analog used in quantitative studies.[] The principles of chromatographic behavior and stability are comparable to other deuterated pyridoxine isotopes.
Pyridoxine-13C3 Isotopic enrichment typically ≥99% 13CConsidered a superior internal standard due to the negligible isotope effect, resulting in near-perfect co-elution with the unlabeled analyte.[2][4] The 13C label is chemically stable and not susceptible to exchange.[2]
Pyridoxine-13C4 Isotopic enrichment typically ≥99% 13COffers the same advantages as 13C3-labeled pyridoxine, with a higher mass shift which can be beneficial in avoiding spectral interferences.[5][6]
Pyridoxine-13C6 Isotopic enrichment typically ≥99% 13CProvides the largest mass shift among the commonly available 13C-labeled pyridoxine isotopes, further minimizing the risk of isotopic overlap. Exhibits excellent chemical stability and co-elution properties.[7]

Experimental Methodologies

The accurate quantification of pyridoxine and its vitamers in biological matrices is crucial for understanding its role in health and disease. The following is a representative experimental protocol for the analysis of pyridoxine in a biological sample using a stable isotope-labeled internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological sample (e.g., plasma, CSF), add 10 µL of the internal standard working solution (containing the chosen pyridoxine stable isotope).

  • Add 300 µL of a protein precipitation agent, such as acetonitrile or a solution of 10% trichloroacetic acid.[8][9]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of pyridoxine and its vitamers.[10]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typically employed.[9]

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard technique for the analysis of pyridoxine.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for pyridoxine and its stable isotope-labeled internal standard are monitored. For example:

      • Pyridoxine: Precursor ion (Q1) m/z 170 -> Product ion (Q3) m/z 152

      • This compound: Precursor ion (Q1) m/z 175 -> Product ion (Q3) m/z 157

Visualizing Experimental and Logical Relationships

To further clarify the experimental workflow and the metabolic context of pyridoxine, the following diagrams have been generated using the DOT language.

experimental_workflow sample Biological Sample (e.g., Plasma) is Add Pyridoxine Stable Isotope (e.g., this compound) sample->is precipitation Protein Precipitation (e.g., Acetonitrile) is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis & Quantification lcms->data

A simplified workflow for the quantification of pyridoxine using a stable isotope internal standard.

pyridoxine_pathway PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL Oxidation PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Kinase PM Pyridoxamine (PM) PL->PM Transamination PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Kinase PM->PL PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Kinase PA 4-Pyridoxic Acid (Excretory Form) PLP->PA Aldehyde Oxidase PMP->PLP Oxidase PNP->PLP Oxidase

Simplified metabolic pathway of Pyridoxine (Vitamin B6) interconversion and degradation.

References

The Gold Standard in Bioanalysis: Cross-Validation of Pyridoxine Quantification Using Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and biomarkers is paramount. This guide provides a comprehensive comparison of analytical methodologies for pyridoxine (Vitamin B6), highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, Pyridoxine-d5, against traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte but is distinguishable by mass spectrometry is the gold standard in quantitative bioanalysis. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision. This guide presents supporting data from validated methods to illustrate the advantages of employing this compound for the quantification of pyridoxine.

Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV

The following table summarizes the key performance characteristics of a validated LC-MS/MS method utilizing this compound as an internal standard compared to a conventional HPLC-UV method. The data clearly demonstrates the superior sensitivity, linearity, and precision of the LC-MS/MS approach.

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV with External Standard
Linearity (Correlation Coefficient, r²) >0.999[1]~0.995[2]
Lower Limit of Quantification (LLOQ) 0.42 - 5.0 µg/L[3][4]4.4 x 10⁻⁵ M (~9 mg/L)[2]
Accuracy (% Recovery) 89% - 120%[3][4]95% - 105%[2]
Precision (% RSD) <15%[1]Not consistently reported, but generally higher than LC-MS/MS
Specificity High (based on mass-to-charge ratio)Lower (risk of co-eluting interferences)

The Vitamin B6 Salvage Pathway

Pyridoxine is a crucial vitamin that, in its active form as pyridoxal 5'-phosphate (PLP), acts as a cofactor in numerous metabolic reactions. Understanding its metabolic pathway is essential for interpreting pharmacokinetic and pharmacodynamic data. The following diagram illustrates the key steps in the Vitamin B6 salvage pathway, where various forms of vitamin B6 are interconverted to the active form, PLP.

VitaminB6_Salvage_Pathway cluster_intake Dietary Intake cluster_conversion Cellular Metabolism PN Pyridoxine (PN) PDXK Pyridoxal Kinase PN->PDXK PL Pyridoxal (PL) PL->PDXK PM Pyridoxamine (PM) PM->PDXK PNP Pyridoxine-5'-phosphate (PNP) PNPO PNP Oxidase PNP->PNPO PMP Pyridoxamine-5'-phosphate (PMP) PMP->PNPO PLP Pyridoxal-5'-phosphate (PLP) (Active Form) PDXK->PNP ATP to ADP PDXK->PMP ATP to ADP PNPO->PLP

Vitamin B6 Salvage Pathway

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This protocol provides a robust and sensitive method for the quantification of pyridoxine in human plasma.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyridoxine: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method (Alternative Method for Comparison)

This protocol outlines a traditional method for pyridoxine quantification.

a. Sample Preparation

  • Protein precipitation is performed as described in the LC-MS/MS method (without the addition of an internal standard for external standard calibration).

  • The final supernatant can be directly injected or evaporated and reconstituted as needed to achieve the desired concentration.

b. Chromatographic Conditions

  • HPLC System: Isocratic or gradient HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: 290 nm.[2]

Experimental Workflow

The following diagram illustrates the logical flow of a bioanalytical method validation study, from sample collection to final data analysis, emphasizing the integration of an internal standard like this compound early in the process.

Bioanalytical_Workflow Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of This compound (IS) Sample_Collection->Add_IS Sample_Prep Sample Preparation (Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

References

Assessing Method Robustness: A Comparative Guide to Internal Standards Featuring Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness of an analytical method is a critical measure of its reliability, indicating its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comprehensive comparison of internal standards for assessing method robustness, with a focus on the application of Pyridoxine-d5, a stable isotope-labeled internal standard. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

The Role of Internal Standards in Robustness Testing

An ideal internal standard (IS) mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This mimicry is crucial during robustness testing, where deliberate changes to the method are introduced. A well-chosen IS will effectively track any variations in the analyte's signal caused by these changes, thereby ensuring the accuracy and precision of the results. The choice of internal standard can significantly impact the outcome and interpretation of a robustness study.

Comparison of Internal Standards: this compound vs. a Structural Analog

The two primary types of internal standards used in quantitative bioanalysis are stable isotope-labeled (SIL) internal standards and structural analogs. This compound is a deuterated form of Pyridoxine (Vitamin B6) and serves as an excellent example of a SIL-IS. For comparison, we will consider a hypothetical structural analog, "Analog X," which is a compound with a similar chemical structure to the analyte but is not isotopically labeled.

Quantitative Data Summary

The following table summarizes the expected performance of this compound versus a structural analog internal standard in a hypothetical LC-MS/MS bioanalytical method robustness study. The data is synthesized from typical results reported in bioanalytical literature.

Performance MetricThis compound (SIL-IS)Structural Analog IS ("Analog X")Commentary
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThis compound co-elutes with the analyte, ensuring it experiences the same matrix effects and ionization suppression/enhancement. A structural analog will have different chromatographic behavior.
Matrix Effect Compensation HighModerate to LowDue to co-elution, this compound provides superior compensation for matrix effects, which is a significant source of variability in bioanalysis.
Recovery Correction HighModerateThis compound closely tracks the analyte during sample extraction, leading to more accurate correction for recovery losses.
Precision (%RSD) under Varied Conditions < 5%5-15%The superior tracking of a SIL-IS results in lower variability (better precision) when method parameters are deliberately changed.
Accuracy (%Bias) under Varied Conditions < ±5%< ±15%The use of a SIL-IS leads to more accurate quantification under a wider range of conditions, a key indicator of a robust method.
Cost HigherLowerThe synthesis of stable isotope-labeled standards is more complex and expensive than that of structural analogs.
Availability May require custom synthesisGenerally more readily availableWhile many common SIL-IS are commercially available, novel analytes will require custom synthesis.

Experimental Protocols

Robustness Study Design

A Plackett-Burman design is an efficient experimental design for screening multiple factors to identify those that have the most significant effect on the method's performance. In this example, we will evaluate seven factors at two levels (a high and a low value around the nominal method parameter).

Parameters for Robustness Testing of a Bioanalytical LC-MS/MS Method:

FactorNominal ValueLow Level (-)High Level (+)
A: Mobile Phase pH 4.54.34.7
B: Gradient Elution - % Organic (Initial) 10%8%12%
C: Flow Rate (mL/min) 0.40.380.42
D: Column Temperature (°C) 403842
E: Injection Volume (µL) 546
F: Ion Source Temperature (°C) 500480520
G: Collision Energy (eV) 252327
Experimental Workflow
  • Prepare Quality Control (QC) Samples: Prepare low and high concentration QC samples of the analyte in the relevant biological matrix.

  • Spike with Internal Standard: Add a consistent concentration of the chosen internal standard (this compound or Analog X) to all QC samples.

  • Execute Plackett-Burman Design: Analyze the QC samples under the different experimental conditions outlined in the Plackett-Burman design. Each run in the design is a unique combination of the high and low levels of the factors.

  • Data Analysis: For each run, calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte using a calibration curve.

  • Evaluate Effects: Use statistical software to analyze the results of the Plackett-Burman design. Identify which factors have a statistically significant effect on the calculated analyte concentration.

  • Assess Robustness: A method is considered robust if none of the small, deliberate variations in the method parameters cause a significant change in the final reported concentration. The use of this compound is expected to result in fewer significant effects, demonstrating its superior ability to compensate for these variations.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation QC_prep Prepare Low & High QC Samples IS_spike Spike with Internal Standard (this compound or Analog X) QC_prep->IS_spike Consistent Concentration PB_design Execute Plackett-Burman Experimental Design IS_spike->PB_design LCMS_analysis LC-MS/MS Analysis PB_design->LCMS_analysis Data_proc Calculate Peak Area Ratios & Concentrations LCMS_analysis->Data_proc Stat_analysis Statistical Analysis of Factor Effects Data_proc->Stat_analysis Robust_assess Assess Method Robustness Stat_analysis->Robust_assess

Caption: Experimental workflow for assessing method robustness using a Plackett-Burman design.

signaling_pathway cluster_IS_Choice Internal Standard Selection cluster_Robustness_Test Robustness Testing cluster_Outcome Outcome IS_Type Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Type->SIL_IS Analog_IS Structural Analog IS (e.g., Analog X) IS_Type->Analog_IS Method_Variation Deliberate Method Parameter Variation SIL_IS->Method_Variation Analog_IS->Method_Variation SIL_Tracking Effective Tracking of Analyte Response Method_Variation->SIL_Tracking Analog_Tracking Variable Tracking of Analyte Response Method_Variation->Analog_Tracking Robust_Method Robust Method (Accurate & Precise Results) SIL_Tracking->Robust_Method NonRobust_Method Non-Robust Method (Inaccurate/Imprecise Results) Analog_Tracking->NonRobust_Method

Caption: Logical relationship between internal standard choice and robustness assessment outcome.

Conclusion

The choice of internal standard is a critical decision in the development and validation of robust bioanalytical methods. While structural analog internal standards can be a cost-effective option, their performance in compensating for analytical variability is often inferior to that of stable isotope-labeled internal standards.

This compound, as a SIL-IS, offers superior performance in tracking the analyte during sample preparation and analysis, especially when the method is challenged by deliberate variations in its parameters. This leads to more accurate and precise results, providing a higher degree of confidence in the robustness of the analytical method. For researchers, scientists, and drug development professionals, the initial investment in a SIL-IS like this compound can lead to more reliable and defensible data, ultimately accelerating the drug development process.

A Guide to Inter-Laboratory Comparison of Vitamin B6 Analysis Utilizing Pyridoxine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of vitamin B6, with a focus on the use of Pyridoxine-d5 as a stable isotope-labeled internal standard. The objective is to offer a framework for conducting inter-laboratory comparisons to ensure accuracy, reproducibility, and reliability of vitamin B6 quantification in various matrices. The data presented is a synthesis from multiple studies to provide a realistic expectation of method performance.

Data Presentation: Performance of Isotope Dilution LC-MS/MS Methods for Vitamin B6 Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of vitamin B6 vitamers using various stable isotope internal standards.

Performance MetricLaboratory A (Food Matrix)[1][2]Laboratory B (Human Plasma)[3]Laboratory C (Human CSF)[4]Laboratory D (Whole Blood)
Internal Standard(s) Used [¹³C₃]-PN, [¹³C₃]-PLStable Isotope Labeled ISIsotopically Labelled ISPLP-d3
Recovery (%) 92 - 111Not Reported90.5 - 120.194
Intra-day Precision (CV %) 4 - 10< 51.7 - 19.03.4
Inter-day Precision (CV %) 4 - 10< 51.7 - 19.06.1
Limit of Quantification (LOQ) 0.0085 - 0.059 mg/kg5 nmol/L0.03 - 5.37 nM6 nmol/L

CV: Coefficient of Variation; CSF: Cerebrospinal Fluid; PLP: Pyridoxal 5'-phosphate; PN: Pyridoxine; PL: Pyridoxal. Note: The data presented is a synthesis from multiple studies to illustrate typical method performance. A direct inter-laboratory comparison using this compound has not been published. The performance of a method using this compound is expected to be comparable to those using other isotopically labeled pyridoxine standards.

An inter-laboratory comparison study on pyridoxal 5'-phosphate (PLP) in serum, involving ten laboratories using either HPLC or enzymatic assays, revealed mean within-day CVs ranging from 0.6% to 37% and between-day CVs from 1.4% to 26%.[5][6] Mean recoveries of added PLP ranged from 53% to 144%.[5][6] These findings highlight the existing variability among different laboratories and methods, underscoring the need for standardization and the use of robust methods like isotope dilution LC-MS/MS.

Experimental Protocols

A detailed methodology for the analysis of vitamin B6 using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a generalized representation based on common practices in the field.

Sample Preparation (Human Plasma)
  • Thawing and Centrifugation: Frozen plasma samples are thawed at room temperature and centrifuged at 4°C to pellet any precipitates.

  • Internal Standard Spiking: An aliquot of the plasma supernatant (e.g., 100 µL) is transferred to a clean microcentrifuge tube. A known amount of this compound internal standard solution is added.

  • Protein Precipitation: To precipitate proteins, a cold protein precipitation agent, such as trichloroacetic acid (TCA) or acetonitrile, is added to the sample.[3][4] For example, 200 µL of 10% TCA is added.

  • Vortexing and Centrifugation: The mixture is vortexed for at least 30 seconds to ensure thorough mixing and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used for the separation of vitamin B6 vitamers.

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the column.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for vitamin B6 analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for each vitamin B6 vitamer and the this compound internal standard. This ensures high specificity and reduces background noise.

    • Data Analysis: The concentration of each vitamin B6 vitamer is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

Visualizations

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for vitamin B6 analysis.

Interlaboratory_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase A Study Design and Protocol Development B Preparation and Homogenization of Test Samples A->B C Distribution of Samples and Internal Standards (this compound) to Participating Labs B->C D Lab 1: Sample Analysis using Standardized Protocol C->D E Lab 2: Sample Analysis using Standardized Protocol C->E F Lab 'n': Sample Analysis using Standardized Protocol C->F G Data Submission to Coordinating Center D->G E->G F->G H Statistical Analysis of Results (e.g., Precision, Bias) G->H I Comparison of Laboratory Performance H->I J Issuance of Final Report I->J

Caption: Workflow for an inter-laboratory comparison of vitamin B6 analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.